Ethyl 3-aminocrotonate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-aminocrotonate: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and integral role in the construction of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and key safety information. Detailed experimental protocols for its synthesis and its application in the renowned Hantzsch pyridine synthesis are presented. The document also explores the compound's reactivity, particularly its ambident nucleophilic nature, which underpins its utility in the synthesis of valuable molecules for the pharmaceutical industry.
Chemical and Physical Properties
This compound, also known as ethyl β-aminocrotonate, is an organic compound with the chemical formula C₆H₁₁NO₂.[1][2][3] It exists as a colorless to pale yellow liquid or a low-melting solid.[4] This enamine is a valuable building block in organic chemistry, particularly in the synthesis of pharmaceuticals and other heterocyclic systems.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 626-34-6 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 129.16 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4][7] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 210-215 °C | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Solubility | Soluble in water. | |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| Refractive Index | 1.5000 to 1.5020 | [8] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Peaks and Assignments | Reference |
| ¹H-NMR | (DMSO-d6), δ, ppm: 1.121-1.149 (3H, t, J = 7.0 Hz, CH₃CH₂); 3.936-3.978 (2H, q, J = 7.0 Hz, CH₃CH₂); 4.287 (1H, s, =CH); 1.807 (3H, s, CH₃C=); 6.918 (1H, s, NH) and 7.709 (1H, s, NH). The presence of two distinct signals for the amino protons suggests the existence of Z/E isomers, with the Z-form being predominant. | [9] |
| ¹³C-NMR | (CDCl₃), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃C=), 14.8 (OCH₂CH₃). | [10] |
| IR | (KBr, cm⁻¹): 3452.91 and 3337.34 (N-H stretching), 1716.31 (C=O ester stretching), 1660.16 (C=C stretching). | [6] |
| Mass Spec | Molecular Ion (M⁺): 129.07898 Da. | [11] |
Synthesis and Reactivity
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the condensation reaction between ethyl acetoacetate and an ammonia source, such as ammonium acetate or aqueous ammonia.[12][13][14]
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate [6][13]
-
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Brine
-
Magnesium sulfate (drying agent)
-
-
Procedure:
-
Dissolve ammonium acetate (0.036 mol) and ethyl acetoacetate (0.012 mol) in methanol (1.45 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature for 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 25% ethyl acetate/hexanes eluent.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in 30 mL of dichloromethane and extract three times with brine.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel using an eluent of 10-25% ethyl acetate in n-hexanes to obtain pure this compound as a colorless liquid. A yield of approximately 92% can be expected under these optimized conditions.[6]
-
A continuous flow synthesis has also been developed, offering high yields and improved safety.[10][15] In a stainless-steel tubular reactor, ethyl acetoacetate is mixed with a 25% aqueous ammonia solution at a 1:3 ratio. With a residence time of 22 minutes at 50 °C, a 94% yield of this compound can be achieved.[10]
Chemical Reactivity
This compound is characterized by its ambident nucleophilic nature, with reactive sites at the nitrogen atom and the α-carbon.[1] This dual reactivity makes it a versatile synthon for a variety of chemical transformations.
-
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to react with electrophiles, leading to N-acylation and N-alkylation products.
-
C-Nucleophilicity: The enamine tautomer has a nucleophilic α-carbon that can attack electrophiles.
This dual reactivity is exploited in the synthesis of numerous heterocyclic compounds.[1][6]
Applications in Heterocyclic Synthesis
This compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Hantzsch Pyridine Synthesis
One of the most notable applications of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[1][16][17][18][19] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers.[17]
Experimental Protocol: General Hantzsch Pyridine Synthesis [20]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., ethanol, 10-20 mL)
-
Catalyst (optional, e.g., a few drops of piperidine or p-toluenesulfonic acid)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.
-
Add this compound to the reaction mixture.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the dihydropyridine product, often by filtration if it precipitates, or by standard workup procedures.
-
The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative.[17][18]
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 98 626-34-6 [sigmaaldrich.com]
- 4. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 5. nbinno.com [nbinno.com]
- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 98.5% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. data.epo.org [data.epo.org]
- 16. scribd.com [scribd.com]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 19. chemtube3d.com [chemtube3d.com]
- 20. benchchem.com [benchchem.com]
The Synthesis of Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide
Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical industry for the preparation of various bioactive molecules, including calcium channel blockers like Nifedipine and Felodipine.[1][2] Its utility stems from its ambident nucleophilic character, possessing reactive sites at both the nitrogen atom and the α-carbon, which allows for diverse chemical transformations.[3] This guide provides an in-depth analysis of the core synthesis mechanism of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and professionals in drug development.
Core Synthesis Mechanism: Enamine Formation
The most prevalent and industrially significant method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and an ammonia source, such as aqueous ammonia or ammonium acetate.[2][3] The fundamental mechanism involves the formation of an enamine through a series of equilibrium steps.
The reaction is typically initiated by the nucleophilic attack of ammonia on the keto-carbonyl group of ethyl acetoacetate. This is followed by a proton transfer and subsequent dehydration to yield the final enamine product, this compound. The overall process is a classic example of nucleophilic addition to a carbonyl group followed by elimination. The use of catalysts can significantly enhance the reaction rate by facilitating the necessary proton transfers.[3]
Caption: General mechanism for the synthesis of this compound.
Optimization of Reaction Conditions
The yield and efficiency of this compound synthesis are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and the molar ratio of reactants. A variety of catalysts have been explored to improve reaction yields and reduce reaction times under milder conditions.
Modern approaches have also focused on developing more environmentally benign processes, such as solvent-free reactions and continuous flow synthesis, which offer advantages in terms of safety, process control, and scalability.[3][4]
Data on Catalytic Conditions for Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid (0.1 eq) | None (Ultrasound) | Not specified | Good | [5] |
| Iron(III) Triflate | None | Not specified | High | [6] |
| Cobalt(II) Chloride | None | Room Temperature | 75-95 | [7] |
| Scandium(III) Triflate (5 mol%) | None | Not specified | High | [7] |
| Lanthanum Trichloride Heptahydrate | Methylene Dichloride | Room Temperature | 85-93 | [7] |
| Zinc Perchlorate Hexahydrate | Not specified | Not specified | >70 | [7] |
| Ferric(III) Ammonium Nitrate | None | Room Temperature | 69-92 | [7] |
Data on Process Optimization
| Method | Reactant Ratio (EAA:Ammonia Source) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Batch Process | 1:3 (Ammonium Acetate) | Methanol | Room Temperature | 20 h | 92 | [2] |
| Batch Process | 1:1 (Ammonium Carbamate) | Methanol | 20 | 1.5 h | 100 | [8] |
| Solvent-Free | 1:1 (Ammonium Acetate) | None | 60 | 18 h | 78.3 | [3] |
| Continuous Flow | 1:3 (Aqueous Ammonia 25%) | Water | 30 | 22 min (residence) | 84 | [4] |
| Continuous Flow | 1:3 (Aqueous Ammonia 25%) | Water | 50 | 22 min (residence) | 94 | [4][8] |
Experimental Protocols
Protocol 1: Batch Synthesis using Ammonium Acetate in Methanol
This protocol details a common laboratory-scale batch synthesis of this compound.
Materials:
-
Ethyl acetoacetate (EAA)
-
Ammonium acetate
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Rotary evaporator
-
Extraction and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.
-
Add ethyl acetoacetate to the solution. The recommended molar ratio of ammonium acetate to ethyl acetoacetate is 3.0:1.0.[2]
-
Stir the reaction mixture at room temperature for 20 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by extraction and subsequent distillation or crystallization to yield the final product.
-
The structure of the synthesized this compound can be confirmed using IR, 1H-NMR, and LC-MS analysis.[2]
Protocol 2: Continuous Flow Synthesis
This protocol describes a modern, efficient method for the synthesis of this compound using a continuous flow reactor.
Equipment:
-
Two syringe pumps
-
T-mixer
-
SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)
-
Temperature-controlled heating unit
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia.
-
Set up the continuous flow system with the two pumps feeding the reactants into the T-mixer.
-
Pump the ethyl acetoacetate and aqueous ammonia solution at a ratio of 1:3 into the T-mixer.[4][8]
-
The mixed reactants then flow through the SS316 tubular reactor, which is heated to 50°C.[4][8]
-
The flow rate is adjusted to achieve a residence time of 22 minutes within the reactor.[4][8]
-
The output from the reactor passes through a back-pressure regulator and is collected in a receiving flask.
-
The collected product can be isolated and purified as required. This method has been reported to achieve a yield of 94%.[4][8]
Caption: Comparative workflow for batch vs. continuous flow synthesis.
Conclusion
The synthesis of this compound via the condensation of ethyl acetoacetate with an ammonia source remains a robust and versatile method. While traditional batch processes are well-established, modern advancements, particularly in catalysis and continuous flow technology, offer significant improvements in efficiency, safety, and environmental impact. The choice of a specific protocol will depend on the desired scale of production, available equipment, and specific purity requirements. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this crucial chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. β-enamino ester synthesis by amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Ethyl 3-aminocrotonate chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 626-34-6) is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the construction of heterocyclic systems and active pharmaceutical ingredients.[1] Its unique bifunctional nature, possessing both enamine and ester moieties, results in a rich and complex chemical profile. This technical guide provides a comprehensive overview of the chemical structure, bonding, stereochemistry, and spectroscopic properties of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate its chemical behavior.
Molecular Structure and Bonding
This compound, with the chemical formula C₆H₁₁NO₂, is a β-enamino ester.[2] Its structure is characterized by a carbon-carbon double bond conjugated with both an amino group and an ester carbonyl group. This extended π-system is central to its reactivity and stability.
Stereoisomerism and Tautomerism
The molecule exhibits two key isomeric phenomena:
-
Geometric Isomerism: It exists as (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of a six-membered intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[2] This chelation imparts significant stability to the (Z) configuration, making it the predominant form observed in solution.[1]
-
Enamine-Imine Tautomerism: this compound can exist in equilibrium between the enamine form (C=C-N) and the imine form (C-C=N). The enamine tautomer is overwhelmingly favored due to the stabilizing effect of conjugation between the nitrogen lone pair, the C=C double bond, and the ester carbonyl group.[3]
Caption: Enamine-Imine tautomeric equilibrium of this compound.
Molecular Geometry
As of this review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] Consequently, experimental bond lengths and angles are unavailable. However, computational methods such as Density Functional Theory (DFT) are routinely used to predict the geometric parameters of molecules with high accuracy.[6] The following table summarizes representative geometric parameters for the stable (Z)-isomer of this compound, derived from theoretical calculations.
Table 1: Calculated Geometric Parameters (DFT)
| Parameter | Bond/Angle | Representative Value |
|---|---|---|
| Bond Lengths | C=O | ~1.24 Å |
| C-O (ester) | ~1.35 Å | |
| C=C | ~1.37 Å | |
| C-C (vinyl) | ~1.45 Å | |
| C-N | ~1.36 Å | |
| Bond Angles | O=C-C | ~125° |
| C=C-C | ~123° | |
| C=C-N | ~124° |
Note: These are typical values from DFT calculations for similar conjugated systems and serve as approximations in the absence of experimental X-ray crystallographic data.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the predominance of the (Z)-enamine isomer and provides detailed structural information.
Table 2: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆[7] | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -CH₂CH₃ (Ethyl) | 1.06 | 1.12 - 1.15 | Triplet (t) | 7.1 |
| -OCH₂ CH₃ (Ethyl) | 3.90 | 3.94 - 3.98 | Quartet (q) | 7.1 |
| =C-CH₃ | 1.71 | 1.81 | Singlet (s) | - |
| =CH - | 4.30 | 4.29 | Singlet (s) | - |
| -NH₂ | 7.62 (broad) | 6.92 & 7.71 | Singlet (s, broad) | - |
Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -CH₂CH₃ (Ethyl) | 14.8 |
| =C-CH₃ | 22.2 |
| -OCH₂ CH₃ (Ethyl) | 58.6 |
| =C H- | 83.7 |
| C -NH₂ | 160.6 |
| C =O (Ester) | 170.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. While specific peak-by-peak data is not consistently published, the expected absorption ranges for the functional groups are well-established.[8][9]
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Broad |
| C-H (sp³ & sp²) | Stretch | 2850 - 3100 | Medium-Strong |
| C=O (conjugated ester) | Stretch | 1715 - 1730 | Strong |
| C=C (conjugated) | Stretch | 1640 - 1680 | Medium |
| C-O (ester) | Stretch | 1000 - 1300 | Strong |
| N-H | Bend | 1550 - 1650 | Medium |
Chemical Reactivity and Logical Workflows
Ambident Nucleophilicity
The conjugated π-system in this compound results in two nucleophilic centers: the nitrogen atom and the α-carbon (the carbon atom adjacent to the ester group). This property, known as ambident nucleophilicity, allows the molecule to react with electrophiles at either site, with the outcome often dictated by reaction conditions and the nature of the electrophile.[7][10]
Caption: Ambident nucleophilic reactivity of this compound.
Experimental Protocols
Synthesis of this compound from Ethyl Acetoacetate
A common and efficient method for synthesizing this compound involves the condensation of ethyl acetoacetate with an ammonia source.[7]
Protocol 1: Using Ammonium Carbamate
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq, e.g., 19.4 mL, 154 mmol) in methanol (approx. 8 mL per mmol of substrate), add ammonium carbamate (1.0 eq, e.g., 11.7 g, 154 mmol) in a single portion at room temperature (20°C).
-
Reaction Execution: Stir the resulting suspension vigorously. The solid material will dissolve over time to yield a clear yellow solution.
-
Reaction Time: Continue stirring at room temperature for 1.5 hours.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
-
Product: The resulting yellow liquid is this compound of high purity (quantitative yield). Further purification is typically not required.
Protocol 2: Continuous Flow Synthesis
-
Reactor Setup: Utilize a stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) equipped with a T-mixer for reagent introduction.
-
Reagent Preparation: Prepare a 25% aqueous solution of ammonia.
-
Reaction Execution: Pump ethyl acetoacetate and the ammonia solution into the T-mixer at a molar ratio of 1:3.
-
Reaction Conditions: Maintain the reactor temperature at 50°C. Adjust the flow rates to achieve a residence time of 22 minutes.
-
Product Collection: The output from the reactor is a solution containing the product. This method can achieve yields of up to 94%.
Conclusion
This compound is a structurally fascinating molecule whose stability and reactivity are governed by the interplay of geometric isomerism, tautomerism, and an extended conjugated system. The predominance of the intramolecularly hydrogen-bonded (Z)-enamine isomer is a defining feature, confirmed by extensive spectroscopic data. Its ambident nucleophilicity makes it a powerful synthon for accessing a wide range of complex chemical architectures. The synthetic protocols provided herein are robust and scalable, facilitating its use in both academic research and industrial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 4. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]
- 5. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 3-aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-aminocrotonate, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.15 - 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |
| 1.89 | s | 3H | - | =C(CH₃ )-NH₂ |
| 3.95 - 4.05 | q | 2H | 7.1 | -OCH₂ CH₃ |
| 4.47 | s | 1H | - | =CH - |
| 7.71 (broad s) | s | 1H | - | -NH ₂ (trans) |
| 8.59 (broad s) | s | 1H | - | -NH ₂ (cis) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 14.7 | -OCH₂CH₃ |
| 19.1 | =C(CH₃ )-NH₂ |
| 57.8 | -OCH₂ CH₃ |
| 82.7 | =C H- |
| 160.2 | C =CH- |
| 169.8 | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands confirming its structure.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3435, 3320 | N-H stretching | Primary Amine (-NH₂) |
| 2980, 2935 | C-H stretching | Alkyl (sp³) |
| 1655 | C=O stretching | Ester |
| 1610 | C=C stretching | Alkene |
| 1560 | N-H bending | Primary Amine (-NH₂) |
| 1265 | C-O stretching | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - OC₂H₅]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 42 | Moderate | [C₂H₄N]⁺ or [C₃H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
The FT-IR spectrum of neat this compound, which is a liquid or low melting solid, can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of, for example, m/z 40-200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Physical and chemical properties of Ethyl 3-aminocrotonate
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-aminocrotonate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations to illustrate experimental workflows.
Physical and Chemical Properties
This compound is a stable, solid organic compound.[1] It presents as a light yellow solid with no discernible odor.
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 33 - 35 °C / 91.4 - 95 °F[1][2][3] |
| Boiling Point | 210 - 215 °C / 410 - 419 °F @ 760 mmHg[1][2][3] |
| Density | 1.022 g/mL at 25 °C[2][3] |
| Solubility in Water | 26 g/L at 25 °C[2][3] |
| Appearance | Light yellow solid |
| Odor | Odorless[1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂[4][5][6][7][8] |
| Molecular Weight | 129.16 g/mol [4][5][6][7][8] |
| InChI Key | YPMPTULBFPFSEQ-PLNGDYQASA-N |
| SMILES String | CCOC(=O)\C=C(\C)N |
| 1H-NMR Spectroscopy | The Z-form is predominantly present.[9] |
Chemical Reactivity and Stability
This compound is stable under normal conditions.[1] However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is incompatible with acids, bases, and strong oxidizing and reducing agents.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4] Hazardous polymerization does not occur.[1]
Experimental Protocols
Synthesis of this compound via Continuous Flow
This protocol describes the synthesis of this compound from ethyl acetoacetate and ammonia using a continuous flow reactor. This method has been reported to achieve a high yield.[2][5]
Materials:
-
Ethyl acetoacetate
-
25% Ammonia solution
-
T-mixer
-
1.58 mm outer diameter SS316 tubular reactor (1 meter in length)
-
Syringe pumps
-
Heating system
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Set up the continuous flow system with the T-mixer connected to the tubular reactor.
-
Maintain the reactor temperature at 50 °C.
-
Use syringe pumps to introduce ethyl acetoacetate and the 25% ammonia solution into the T-mixer at a molar ratio of 1:3.
-
Adjust the flow rates to achieve a residence time of 22 minutes within the reactor.
-
The reaction mixture is passed through a back-pressure regulator to maintain system pressure.
-
Collect the product, this compound, from the output of the reactor.
Visualizations
Diagram 1: Synthesis of this compound via Continuous Flow
Caption: Workflow for the continuous flow synthesis of this compound.
Applications
This compound is a versatile intermediate in organic synthesis.[2] It is a key building block in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[10] Its enamine functionality allows it to readily participate in reactions such as Michael additions and cyclizations.[10] Beyond its role in drug development, it is also utilized as a feed auxiliary agent.[10][11]
Safety Information
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][4][6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4] In case of exposure, immediate medical attention is required.[1][4]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 626-34-6 [chemicalbook.com]
- 3. This compound CAS#: 626-34-6 [m.chemicalbook.com]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
Tautomerism in Ethyl 3-Aminocrotonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, finding application in the preparation of a wide array of pharmaceuticals and heterocyclic compounds. Its utility is intrinsically linked to its rich tautomeric chemistry, primarily existing in a dynamic equilibrium between its enamine and imine forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, detailing the structural and environmental factors that govern the position of the equilibrium. This document furnishes researchers with detailed experimental protocols for the quantitative analysis of the tautomeric mixture using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, it presents illustrative data on the anticipated solvent effects on the tautomeric ratio and includes conceptual diagrams to elucidate the tautomeric relationship and experimental workflows.
Introduction
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for the reactivity, stability, and biological activity of molecules.[1] this compound, a β-enamino ester, serves as a classic example of enamine-imine tautomerism. The molecule can exist in two primary tautomeric forms: the enamine (ethyl (Z)-3-aminobut-2-enoate) and the imine (ethyl 3-iminobutanoate). The enamine form is generally considered to be the more stable and predominant tautomer due to the formation of a conjugated system involving the lone pair of the nitrogen atom, the carbon-carbon double bond, and the carbonyl group of the ester. This conjugation leads to a significant delocalization of electron density, which stabilizes the molecule.
The position of the tautomeric equilibrium is not static and can be influenced by a variety of factors, including the solvent, temperature, and the presence of acidic or basic catalysts. Understanding and controlling this equilibrium is paramount for chemists aiming to harness the specific reactivity of either tautomer in a synthetic pathway. This guide will delve into the theoretical underpinnings of this tautomeric system and provide practical methodologies for its investigation.
The Enamine-Imine Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom and the α-carbon. The enamine form possesses a C=C double bond and an amino group, while the imine form has a C=N double bond and a saturated α-carbon.
References
An In-depth Technical Guide to the Ambident Nucleophilicity of Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate, a versatile β-enamino ester, stands as a critical building block in modern organic synthesis. Its utility stems from its ambident nucleophilic character, possessing two reactive sites that can engage with electrophiles: the nitrogen atom and the α-carbon. This dual reactivity allows for the selective formation of a diverse array of compounds, including valuable heterocyclic scaffolds and substituted amino acids, making it an indispensable tool for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, ambident reactivity, and synthetic applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Understanding Ambident Nucleophilicity
The nucleophilic nature of this compound is attributed to the delocalization of the nitrogen lone pair into the conjugated π-system, increasing the electron density at both the nitrogen and the α-carbon. This is best represented by its resonance structures:
Caption: Resonance contributors of this compound.
This delocalization results in two nucleophilic centers: the "harder" nitrogen atom and the "softer" α-carbon atom. The regioselectivity of its reactions with electrophiles—whether attack occurs at the nitrogen (N-attack) or the carbon (C-attack)—is governed by a delicate interplay of several factors, a concept central to harnessing its synthetic potential.
Factors Influencing Regioselectivity
The outcome of the reaction of this compound with an electrophile is dictated by the principles of kinetic and thermodynamic control, as well as Hard and Soft Acid-Base (HSAB) theory.
-
Nature of the Electrophile: Hard electrophiles, such as acyl chlorides and strongly acidic protons, tend to react at the harder nitrogen atom (N-acylation/N-protonation), which is the site of higher electron density. Conversely, softer electrophiles, like alkyl halides, are more inclined to react at the softer α-carbon (C-alkylation).
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the result of attack at the more accessible and electron-rich nitrogen atom. Higher temperatures can allow for equilibration to the more stable, thermodynamically favored C-substituted product.
-
Solvent: Polar aprotic solvents can solvate the counter-ion of the electrophile, increasing its reactivity and potentially favoring C-alkylation. Protic solvents can hydrogen-bond with the enamine, potentially influencing the reaction site.
-
Base: The choice of base is crucial in reactions involving deprotonation. Sterically hindered, non-nucleophilic bases are often employed to generate the enolate for subsequent C-alkylation.
-
Caption: Factors influencing N- vs. C-attack on this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation of ethyl acetoacetate with an ammonia source.[1] Various protocols have been developed, including both batch and continuous flow processes, with high yields reported.
Data Presentation: Synthesis of this compound
| Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ammonium carbamate | Methanol | 20 | 1.5 h | ~100 | [2] |
| 25% aq. Ammonia | None (Flow) | 20 | 22 min | 73 | [3] |
| 25% aq. Ammonia | None (Flow) | 30 | 22 min | 84 | [3] |
| 25% aq. Ammonia | None (Flow) | 50 | 22 min | 94 | [2][3] |
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate[2]
Materials:
-
Ethyl acetoacetate (19.4 mL, 154 mmol)
-
Ammonium carbamate (11.7 g, 154 mmol)
-
Methanol (160 mL)
Procedure:
-
To a solution of ethyl acetoacetate in methanol, add ammonium carbamate in one portion.
-
Stir the resulting suspension at room temperature for 1.5 hours, during which all solid material will dissolve to give a clear yellow solution.
-
Concentrate the reaction mixture to dryness under reduced pressure to yield this compound as a yellow liquid.
Reactions of this compound: A Showcase of Ambident Reactivity
The dual nucleophilicity of this compound is elegantly demonstrated in its reactions with various electrophiles, primarily alkyl and acyl halides.
Acylation Reactions
The acylation of β-enamino esters has been systematically studied, revealing a strong dependence on the nature of the acylating agent and the base employed.[4] Generally, N-acylation is favored, but C-acylation can be achieved under specific conditions.
Data Presentation: Acylation of Mthis compound (as a model for this compound)[4]
| Acyl Chloride | Base | Product | Yield (%) |
| Acetyl chloride | Pyridine | (Z)-N-acetyl | Excellent |
| Propionyl chloride | Pyridine | (Z)-N-propionyl | Excellent |
| Isobutyryl chloride | Pyridine | (Z)-N-isobutyryl | 82 (major) |
| Dichloroacetyl chloride | Pyridine | (E)-C-dichloroacetyl | 80 |
| Benzoyl chloride | Pyridine | (Z)-N-benzoyl | Major product |
| Cinnamoyl chloride | Triethylamine | 3,4-dihydropyridin-2(1H)-one | High |
Experimental Protocol: General Procedure for Acylation[4]
Materials:
-
Mthis compound (1.15 g, 0.01 mol)
-
Pyridine (0.03 mol)
-
Acyl chloride (0.01 mol)
-
Dry benzene (25 mL)
Procedure:
-
To a magnetically stirred solution of mthis compound and pyridine in dry benzene, add the acyl chloride in dry benzene dropwise under ice-cold conditions.
-
Allow the reaction mixture to attain ambient temperature.
-
Pour the reaction mixture onto ice water.
-
Work up the product, which may involve extraction and column chromatography.
Caption: Experimental workflow for the acylation of β-enamino esters.
Alkylation Reactions
The alkylation of enamines, known as the Stork enamine alkylation, typically occurs at the α-carbon.[5] However, N-alkylation can also occur, particularly with more reactive alkylating agents. The regioselectivity is influenced by factors such as the electrophile's hardness and steric hindrance.
Experimental Protocol: N-Alkylation (Conceptual, based on general procedures)
Materials:
-
This compound
-
Methyl iodide (excess)
-
Silver oxide
-
Water
Procedure:
-
Treat this compound with an excess of methyl iodide to form the quaternary ammonium iodide salt (exhaustive methylation).
-
Add silver oxide and water. The silver oxide facilitates the formation of a hydroxide base.
-
Heat the mixture to induce an elimination reaction, which in this context, would be preceded by the formation of the N-methylated product.
Experimental Protocol: C-Alkylation (Conceptual, based on Stork Enamine Alkylation)
Materials:
-
This compound
-
A suitable alkyl halide (e.g., benzyl bromide)
-
An appropriate solvent (e.g., THF or DMF)
-
A non-nucleophilic base (if deprotonation is required)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere.
-
If necessary, add a strong, non-nucleophilic base (e.g., LDA) at low temperature to generate the corresponding enolate.
-
Add the alkyl halide and allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the C-alkylated product.
Synthetic Applications in Heterocyclic Chemistry: The Hantzsch Pyridine Synthesis
A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to 1,4-dihydropyridines and pyridines.[6][7][8][9] In this reaction, this compound acts as the enamine component.
Caption: Logical workflow of the Hantzsch pyridine synthesis.
Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)[10][11]
Materials:
-
An aromatic aldehyde (1.0 mmol)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., ethanol or isopropanol)
-
Catalyst (optional, e.g., a few drops of piperidine or acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.
-
Add this compound to the reaction mixture.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration.
-
If the corresponding pyridine is desired, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, manganese dioxide).
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering two distinct points of nucleophilic attack. A thorough understanding of the factors that govern its regioselectivity—the nature of the electrophile, reaction temperature, solvent, and base—is paramount for its effective utilization. By carefully controlling these parameters, chemists can selectively forge new carbon-nitrogen or carbon-carbon bonds, enabling the efficient construction of a wide range of valuable molecules for the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to harness the full synthetic potential of this remarkable ambident nucleophile.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
The Discovery and Enduring Legacy of Ethyl 3-aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a key β-enamino ester, has been a cornerstone in organic synthesis for over a century. Its discovery is intrinsically linked to the development of multicomponent reactions, most notably the Hantzsch Pyridine Synthesis in 1881, where it is formed in situ. This technical guide provides an in-depth exploration of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for both classical and modern synthetic methods are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key reaction pathways, including its role in the seminal Hantzsch synthesis, are visualized to illuminate its versatile reactivity and continued importance in the synthesis of pharmaceuticals and other bioactive molecules.
Discovery and Historical Context
The history of this compound is not marked by a singular, isolated discovery but rather by its emergence as a pivotal intermediate in one of the most significant named reactions in organic chemistry. Its conceptual origins can be traced back to the groundbreaking work of German chemist Arthur Rudolf Hantzsch. In 1881, Hantzsch reported a multicomponent reaction for the synthesis of dihydropyridines, which involved the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia.[1] Within this reaction, this compound is a key intermediate, formed in situ from the reaction of ethyl acetoacetate and ammonia.[1]
While the Hantzsch synthesis marked the implicit discovery of this compound's reactivity, the first documented synthesis of a related compound, mthis compound, is attributed to Conrad and Epstein in 1887. Their work involved the reaction of methyl acetoacetate with gaseous ammonia in an ethereal solution. This early work laid the foundation for the isolation and characterization of this class of β-enamino esters.
The significance of these early discoveries was in providing chemists with a versatile building block. The dual nucleophilic and electrophilic nature of this compound, stemming from its enamine and ester functionalities, opened new avenues for the construction of complex heterocyclic systems, which are prevalent in many pharmaceutical compounds.[2][3][4]
Physicochemical Properties
This compound is typically an off-white to light yellow solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[4] It is soluble in water and sensitive to air and moisture, necessitating careful handling and storage under inert atmospheres.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| CAS Number | 626-34-6 | [7] |
| Melting Point | 33-35 °C | [5] |
| Boiling Point | 210-215 °C | |
| Density | 1.022 g/mL at 25 °C | |
| Solubility in Water | Soluble | [5] |
Synthesis of this compound
The synthesis of this compound has evolved from classical batch processes to more efficient continuous flow methods. The traditional and still widely used methods involve the condensation of ethyl acetoacetate with an ammonia source.[2]
Classical Synthesis: Condensation of Ethyl Acetoacetate with Ammonium Carbamate
A common laboratory-scale synthesis involves the reaction of ethyl acetoacetate with ammonium carbamate in methanol at room temperature. This method offers a high yield and purity of the final product.
Experimental Protocol:
-
To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL), add ammonium carbamate (11.7 g, 154 mmol) in one portion.[7]
-
Stir the resulting suspension at room temperature for 1.5 hours. During this time, all solid material should dissolve, yielding a clear yellow solution.[7]
-
Concentrate the reaction mixture to dryness under reduced pressure.[7]
-
The resulting yellow liquid is this compound (19.8 g, 153 mmol, quantitative yield).[7]
Modern Synthesis: Continuous Flow Reaction
Continuous flow synthesis offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.
Experimental Protocol:
-
Set up a continuous flow reactor system consisting of a T-mixer and a 1.58 mm outer diameter SS316 tubular reactor (1 meter in length).[7]
-
Pump ethyl acetoacetate and a 25% aqueous ammonia solution into the T-mixer at a ratio of 1:3.[7]
-
Maintain the reactor temperature at 50 °C.[7]
-
Set the flow rate to achieve a residence time of 22 minutes within the reactor.[7]
-
The product, this compound, is collected at the reactor outlet with a reported yield of 94%.[7]
Table 2: Comparison of Synthesis Methods for this compound
| Method | Reagents | Conditions | Yield | Reference(s) |
| Classical Batch | Ethyl acetoacetate, Ammonium carbamate, Methanol | Room temperature, 1.5 hours | Quantitative | [7] |
| Continuous Flow | Ethyl acetoacetate, 25% Aqueous ammonia | 50 °C, 22 min residence time | 94% | [7][8] |
Key Reaction Pathways and Mechanisms
The utility of this compound in organic synthesis is exemplified by its central role in the Hantzsch Pyridine Synthesis. This multicomponent reaction provides a straightforward route to dihydropyridines, which are precursors to many biologically active pyridine derivatives.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a β-enamino ester like this compound), and a nitrogen source (ammonia). The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and cyclization, followed by dehydration and oxidation to the final pyridine product.
Caption: Hantzsch Pyridine Synthesis Pathway.
General Reactivity as a Synthon
This compound is a versatile synthon, a conceptual unit within a molecule that aids in synthetic planning. Its ambident reactivity allows it to act as both a nucleophile and an electrophile, making it a valuable tool for constructing a wide range of organic molecules.
Caption: Dual Reactivity of this compound.
Applications in Drug Development
The structural motifs accessible through the use of this compound are prevalent in a wide range of pharmaceuticals. Its primary application lies in the synthesis of heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[3][4] For instance, the dihydropyridine scaffold, readily accessible via the Hantzsch synthesis, is the basis for a class of calcium channel blockers used to treat hypertension. The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Its role as a key intermediate facilitates the efficient and cost-effective production of these life-saving drugs.[3][4]
Conclusion
From its implicit discovery in the late 19th century to its current status as a workhorse in modern organic synthesis, this compound has demonstrated enduring utility. Its straightforward synthesis, coupled with its versatile reactivity, has solidified its importance for researchers, scientists, and drug development professionals. The continued development of more efficient synthetic methodologies, such as continuous flow processes, ensures that this venerable molecule will remain a critical tool in the creation of novel and complex chemical entities for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Core Reactions of Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a versatile and highly reactive enamine, serves as a pivotal building block in synthetic organic chemistry. Its ambident nucleophilic character, arising from the conjugated enamine system, allows it to participate in a diverse array of chemical transformations, making it an indispensable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its application in the synthesis of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (CAS: 626-34-6) is a key intermediate in organic synthesis, prized for its dual reactivity as both a carbon and a nitrogen nucleophile.[1] This unique electronic property stems from the resonance between the lone pair of electrons on the nitrogen atom and the π-system of the α,β-unsaturated ester. This guide will delve into the fundamental reactions of this compound, including its synthesis, its role in classic multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction, its behavior in Michael additions and cycloadditions, and its utility in the construction of various heterocyclic systems.
Synthesis of this compound
The most common and economically viable method for the synthesis of this compound is the condensation of ethyl acetoacetate with an ammonia source.[2] Various protocols have been developed, ranging from classical batch preparations to more modern continuous flow systems, each offering distinct advantages in terms of yield, purity, and scalability.[1][3]
Quantitative Data for Synthesis
| Ammonia Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | Methanol | None | Room Temp | 20 | 92 | [3] |
| Ammonium Acetate | None | None | 60 | 18 | 78.3 | [2] |
| Aqueous Ammonia | None (Continuous Flow) | None | 30 | - | 84 | [2] |
| Aqueous Ammonia | None (Continuous Flow) | None | 50 | - | 94 | [2][4] |
| Ammonium Carbamate | Methanol | None | 20 | 1.5 | 100 | [4] |
Experimental Protocols for Synthesis
Protocol 2.2.1: Batch Synthesis using Ammonium Acetate [3]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in methanol.
-
Add ammonium acetate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2.2.2: Continuous Flow Synthesis using Aqueous Ammonia [2][4]
-
Set up a continuous flow reactor system with a T-mixer and a tubular reactor.
-
Pump a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia in a 1:3 ratio through the T-mixer and into the reactor.
-
Maintain the reactor temperature at 50°C.
-
Set the flow rate to achieve a residence time of approximately 22 minutes.
-
Collect the product at the reactor outlet. The product is often of high purity and may not require further purification.
Key Reactions and Applications
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that utilizes this compound (or its in-situ generated equivalent) to produce 1,4-dihydropyridines, which are precursors to many calcium channel blockers.[5][6] The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles | 96 | [5] |
| Formaldehyde | Ethyl acetoacetate | Ferric chloride (for direct aromatization) | High | [5] |
| Various aromatic aldehydes | Ethyl acetoacetate | γ-Al2O3 nanoparticles, 90°C, solvent-free | 95 | |
| m-Methoxybenzaldehyde | Mthis compound (2 eq.) | Isopropanol, reflux | 37.8 | [7] |
| p-Methoxybenzaldehyde | Mthis compound (2 eq.) | Isopropanol, reflux | 15.3 | [7] |
-
To a solution of the desired aldehyde (0.2 mol) in isopropanol (50 mL), add mthis compound (0.4 mol) at once.
-
Heat the reaction mixture at reflux temperature for the appropriate time (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the obtained crystals, wash with cold isopropanol (3 x 20 mL), and dry in a vacuum to a constant weight.
Caption: A general workflow for the Hantzsch pyridine synthesis.
Biginelli Reaction
The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of biological activities.[8] The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate, which can form this compound in situ), and urea or thiourea.
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Urea | Conc. HCl | Ethanol | Reflux | 4-8 | Good | [8] |
| Benzaldehyde | Urea | Glycine | Ethanol | Reflux | 4 | 90 | [9] |
| Benzaldehyde | Urea | Glycine | Ethanol | Room Temp | 12 | 74 | [9] |
| Various aldehydes | Urea/Thiourea | Ammonium dihydrogen phosphate | Ethanol | Stirring | 2 | Good | [10] |
-
Prepare a mixture of the aldehyde (40 mmol), ethyl acetoacetate (40 mmol), urea (45 mmol), and a catalytic amount of glycine (0.01 mmol) in 10 mL of ethanol.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, dilute the reaction mixture with water.
-
Filter the precipitated product, wash with water, and dry.
-
Recrystallize the product from ethanol for further purification.
Caption: A simplified mechanism of the Biginelli reaction.
Ambident Nucleophilicity: N- vs. C-Acylation
This compound exhibits ambident nucleophilic behavior, with both the nitrogen atom and the α-carbon being potential sites for electrophilic attack.[11] The regioselectivity of acylation reactions can be controlled by the choice of acylating agent and reaction conditions, leading to either N-acylated (enamides) or C-acylated (enaminones) products.
-
N-Acylation: Generally favored with acid chlorides in the presence of a base like pyridine.[11]
-
C-Acylation: Can be achieved with more reactive acylating agents or under different reaction conditions.
-
Dissolve mthis compound (1a) in benzene.
-
Add pyridine as a base.
-
Cool the mixture to 0°C.
-
Slowly add the acid chloride (e.g., acetyl chloride or propionyl chloride).
-
Allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up to isolate the N-acylated product.
Michael Addition Reactions
As an enamine, this compound is an excellent Michael donor, readily undergoing conjugate addition to a variety of Michael acceptors (α,β-unsaturated compounds).[12][13] This reaction is a powerful tool for the formation of new carbon-carbon bonds.
Caption: The fundamental relationship in a Michael addition reaction.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions to form complex heterocyclic systems. A notable example is the [3+3] cycloaddition with 2-acylnaphthoquinones to yield isoquinolinequinones.[2]
Synthesis of Other Heterocycles
-
Quinolones: this compound serves as a key synthon in the construction of the quinolone scaffold, which is present in many antibacterial agents.[14][15]
-
Pyrroles: It can be utilized in various cyclization strategies to form substituted pyrroles.[16]
Conclusion
This compound is a remarkably versatile and valuable reagent in organic synthesis. Its rich reactivity profile, particularly its ambident nucleophilicity and its role in multicomponent reactions, provides access to a vast array of complex and medicinally important heterocyclic compounds. The detailed protocols and quantitative data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important building block in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Michael Addition [organic-chemistry.org]
- 14. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 15. DSpace [helda.helsinki.fi]
- 16. acu.edu.in [acu.edu.in]
The Versatility of Ethyl 3-Aminocrotonate as a Synthon in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate, a highly functionalized and versatile organic molecule, serves as a cornerstone synthon in the construction of a diverse array of heterocyclic compounds. Its unique enamine functionality, coupled with an ester group, provides a rich platform for a multitude of chemical transformations, making it an invaluable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, detailing its reactivity, key applications, and experimental protocols for the synthesis of significant heterocyclic scaffolds.
Core Concepts: The Reactivity of this compound
This compound's utility as a synthon stems from its distinct electronic properties. The molecule possesses an enamine system, which imparts nucleophilic character to both the nitrogen atom and the α-carbon.[1] This dual reactivity allows it to readily participate in reactions with a wide range of electrophiles. Conversely, the electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack. This ambident reactivity is the foundation of its versatility in constructing complex molecular architectures.[1]
A primary application of this reactivity is in Michael additions, cyclizations, and condensation reactions, which are fundamental to the synthesis of numerous pharmaceuticals and agrochemicals.[2][3]
Key Synthetic Applications and Methodologies
This compound is a pivotal precursor in several name reactions that lead to the formation of medicinally important heterocyclic cores.
Hantzsch Pyridine Synthesis
One of the most prominent applications of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces 1,4-dihydropyridines (1,4-DHPs).[4] These compounds are of significant pharmaceutical interest, with many acting as calcium channel blockers for the treatment of cardiovascular diseases.[5] The reaction typically involves the condensation of an aldehyde, a β-ketoester (or a second equivalent of this compound), and a nitrogen source, which can be the enamine itself.[5]
Reaction Workflow:
Caption: General workflow of the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [5]
-
Reactants: Furan-2-carbaldehyde (1.0 mmol), tert-butyl acetoacetate (2.0 mmol), and ammonium carbonate (3.0 mmol).
-
Procedure:
-
Combine the reactants in a reaction vessel.
-
Heat the mixture at 100°C for 45 minutes under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.
-
-
Characterization (Product 4a): [5]
-
¹H NMR (600 MHz, CDCl₃): δ 7.20 (d, J = 3.0 Hz, 1H), 6.20 (d, J = 3.0 Hz, 2H), 5.91 (t, J = 3.0 Hz, 1H), 5.11 (s, 1H), 2.25 (d, J = 6.0 Hz, 6H), 1.44 (s, 18H).
-
¹³C NMR (151 MHz, CDCl₃): δ 167.2, 159.5, 144.4, 140.6, 110.0, 104.2, 101.9, 79.7, 34.2, 28.3, 19.3.
-
Quantitative Data for Hantzsch Synthesis:
| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | None | Water | 1 | 86 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | None | Water | 1 | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | None | Water | 1 | 96 |
| Furan-2-carbaldehyde | t-Butyl acetoacetate | None | Solvent-free | 0.75 | 85 |
Data adapted from reference[2][5]
Biginelli Reaction
The Biginelli reaction is another crucial multi-component synthesis that utilizes a β-dicarbonyl compound (which can be this compound), an aldehyde, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.
Reaction Mechanism:
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [7]
-
Reactants: Benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), and thiourea (3.2 mmol).
-
Catalyst/Solvent: Diisopropylethylammonium acetate (DIPEAc) (4 mL).
-
Procedure:
-
Combine the aldehyde, ethyl cyanoacetate, and thiourea in DIPEAc at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration and wash with a suitable solvent.
-
-
Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[7][8]
Quantitative Data for Biginelli-type Reactions:
| Aldehyde | Urea/Thiourea | Solvent | Yield (%) |
| Benzaldehyde | Urea | DIPEAc | 92 |
| 4-Chlorobenzaldehyde | Urea | DIPEAc | 95 |
| 4-Methylbenzaldehyde | Thiourea | DIPEAc | 94 |
| 4-Methoxybenzaldehyde | Thiourea | DIPEAc | 96 |
Data adapted from reference[7]
Synthesis of Quinolones
This compound is a valuable precursor for the synthesis of quinolones, a class of broad-spectrum antibiotics.[4] The Gould-Jacobs reaction is a classical method for quinolone synthesis, which involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9] this compound can be used as a surrogate for the in-situ generated enamine intermediate in variations of this synthesis.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10]
-
Reactants: Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Procedure:
-
Combine aniline and diethyl ethoxymethylenemalonate in a microwave vial.
-
Heat the mixture to 250-300°C in a microwave reactor for a specified time (e.g., 5-20 minutes).
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the solid product and wash with ice-cold acetonitrile.
-
Dry the product under vacuum.
-
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound can serve as the nitrogen source and a C2-synthon in this reaction, leading to highly substituted pyrrole derivatives.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [2]
-
Reactants: Hexane-2,5-dione (1.0 equiv) and aniline (1.1-1.5 equiv).
-
Catalyst/Solvent: Glacial acetic acid.
-
Procedure:
-
Combine hexane-2,5-dione and aniline in a flask.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath.
-
Add 0.5 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a methanol/water mixture.
-
Synthesis of this compound
A common and efficient laboratory-scale synthesis of this compound involves the reaction of ethyl acetoacetate with an ammonia source, such as ammonium acetate.
Experimental Protocol: Laboratory Synthesis of this compound
-
Reactants: Ethyl acetoacetate (0.012 mole) and ammonium acetate (0.036 mole).
-
Solvent: Methanol (1.45 mL).
-
Procedure:
-
Dissolve ammonium acetate and ethyl acetoacetate in methanol.
-
Stir the solution at room temperature for 20 hours.
-
Monitor the reaction by TLC (25% EtOAc/hexanes).
-
Once the starting material is consumed, evaporate the solvent.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and extract three times with brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to obtain the product.
-
-
Yield: This procedure can yield up to 92% of the purified product.
-
¹H-NMR (DMSO-d6): δ, ppm: 1.149 -1.121 (3H, t, J = 7.0 and 7.0 Hz, CH₃CH₂); 3.978 – 3.936 (2H, q, J = 7.0 and 7.0 Hz, CH₃CH₂); 4.287 (1H, s, H-3); 1.807 (3H, s, 4-CH₃); 7.709 (1H, s, H-5a) and 6.918 (1H, s, H-5b).
Conclusion
This compound's rich and versatile chemistry solidifies its position as a critical synthon in modern organic synthesis. Its ability to participate in a variety of powerful C-C and C-N bond-forming reactions, particularly in the construction of diverse heterocyclic systems, underscores its importance in the development of new pharmaceuticals and other functional organic molecules. The detailed protocols and data presented in this guide offer a practical resource for researchers and scientists aiming to leverage the synthetic potential of this invaluable building block.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Methodological & Application
Ethyl 3-Aminocrotonate: A Key Building Block in the Hantzsch Pyridine Synthesis for Drug Discovery and Development
Application Notes & Protocols
Ethyl 3-aminocrotonate is a pivotal intermediate in the renowned Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry for over a century.[1][2][3] This multicomponent reaction offers an efficient and straightforward pathway to construct 1,4-dihydropyridines (DHPs) and subsequently, pyridine derivatives.[2][4] These scaffolds are of immense interest to researchers, scientists, and drug development professionals due to their prevalence in a variety of biologically active molecules, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[4][5][6]
The versatility of this compound stems from its dual electronic nature, allowing it to act as both a nucleophile and an electrophile, making it a valuable synthon for constructing diverse heterocyclic systems.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the Hantzsch synthesis, aimed at facilitating research and development in medicinal chemistry.
Mechanism of the Hantzsch Pyridine Synthesis
The Hantzsch synthesis proceeds through a series of condensation, addition, and cyclization reactions. When this compound is used as a reactant, the mechanism can be summarized as follows:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester (like ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.[1][7]
-
Michael Addition: The enamine, this compound, performs a Michael addition to the α,β-unsaturated carbonyl intermediate.[1][7]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.[1][7]
-
Oxidation (Optional): The 1,4-dihydropyridine can be oxidized to the corresponding aromatic pyridine derivative.[2][7]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Quantitative Data Presentation
The yield of the Hantzsch reaction is influenced by various factors including temperature, solvent, and the use of catalysts. The following tables summarize quantitative data from different studies.
Table 1: Effect of Reaction Conditions on Yield
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS, 0.1M) | Ultrasonic irradiation | - | 96 | [4] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | γ-Al2O3 nanoparticles | Solvent-free | 90 | 0.08 | 95 | [8] |
| Substituted benzaldehydes | Methyl-3-aminocrotonate | - | - | Isopropanol | Reflux | 28-84 | 15.3 - 51 | [5] |
| Ethyl acetoacetate | - | Aqueous ammonia | - | Continuous flow | 30 | - | 84 | [1] |
| Ethyl acetoacetate | - | Aqueous ammonia | - | Continuous flow | 50 | - | 94 | [1] |
| Ethyl acetoacetate | - | Ammonium acetate | - | Solvent-free | 60 | 18 | 78.3 | [1] |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Ammonium carbamate | Methanol | 20 | 1.5 h | 100 | [9] |
| Ethyl acetoacetate | Aqueous ammonia (25%) | Continuous flow | 50 | 22 min residence time | 94 | [9] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and its subsequent use in the Hantzsch pyridine synthesis.
Protocol 1: Synthesis of this compound from Ethyl Acetoacetate
This protocol is adapted from a high-yield synthesis method.[9]
Materials:
-
Ethyl acetoacetate
-
Ammonium carbamate
-
Methanol
Procedure:
-
To a solution of ethyl acetoacetate (1.0 equivalent) in methanol, add ammonium carbamate (1.0 equivalent) in one portion.
-
Stir the resulting suspension at room temperature for 1.5 hours. The solid material should dissolve, resulting in a clear yellow solution.
-
Concentrate the reaction mixture to dryness under reduced pressure to yield this compound as a yellow liquid.
Protocol 2: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This is a general and adaptable protocol for the synthesis of 1,4-dihydropyridine derivatives.[5][10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., ethanol, isopropanol) (10-20 mL)
-
Catalyst (optional, e.g., a few drops of piperidine or 0.1 mmol of p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.
-
Add this compound to the reaction mixture.
-
If a catalyst is being used, add it to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Caption: Experimental workflow for Hantzsch synthesis.
Application in Drug Development: Calcium Channel Blockers
The 1,4-dihydropyridine core synthesized via the Hantzsch reaction is the defining feature of a major class of calcium channel blockers, including well-known drugs like nifedipine, amlodipine, and felodipine.[4][5][7] These drugs are crucial in the management of hypertension and angina.[6]
They function by binding to L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[6] This binding inhibits the influx of extracellular calcium ions, leading to the relaxation of smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[5][6]
Caption: Signaling pathway of DHP calcium channel blockers.
Conclusion
This compound is an indispensable reagent in the Hantzsch pyridine synthesis, providing a reliable and adaptable method for the creation of 1,4-dihydropyridines. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The continued exploration of the Hantzsch reaction and its derivatives is crucial for the advancement of medicinal chemistry and the development of new and improved pharmaceuticals.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Note: The Use of Ethyl 3-Aminocrotonate in the Biginelli Reaction for Dihydropyrimidinone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Biginelli reaction is a cornerstone of medicinal chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] These heterocyclic scaffolds are of significant interest in drug discovery, exhibiting a wide range of pharmacological activities, including antiviral, antihypertensive, antibacterial, and anti-inflammatory properties.[3][4] The classical Biginelli reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[2] A common and efficient variation of this protocol utilizes ethyl 3-aminocrotonate, a pre-formed β-enamino ester, which acts as a versatile and reactive building block for the construction of the DHPM core.[5] This application note provides detailed protocols, reaction mechanisms, and comparative data for the use of this compound in the Biginelli reaction.
Reaction Mechanism
The currently accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This electrophilic intermediate is then attacked by the nucleophilic β-enamino ester, in this case, this compound. The subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.[1][2]
Caption: Generalized mechanism of the Biginelli reaction using this compound.
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This protocol outlines a standard method for the synthesis of DHPMs using this compound under reflux conditions with acid catalysis.
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10-15 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 mmol)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Cold ethanol and deionized water for washing
Procedure:
-
Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add ethanol (10 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using TLC (typically 4-8 hours).[5]
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol and then with cold water.[7]
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3][5]
Protocol 2: Solvent-Free Synthesis using a Reusable Catalyst
This protocol describes an environmentally benign approach using a solid-supported catalyst under solvent-free conditions, which often leads to shorter reaction times and simpler work-up.
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Reusable catalyst (e.g., nano-γ-Al2O3/BF3/Fe3O4, 0.04 g)[3]
-
Glass vial or small flask, oil bath, magnetic stirrer
-
External magnet (if using a magnetic catalyst)
-
Ethyl acetate or ethanol for extraction/recrystallization
Procedure:
-
In a glass vial, mix the aldehyde (1 mmol), this compound (1 mmol), urea (1.2 mmol), and the catalyst (e.g., 0.04 g of nano-γ-Al2O3/BF3/Fe3O4).[3]
-
Place the vial in a preheated oil bath at 80-100°C and stir the mixture.
-
Monitor the reaction by TLC until the starting materials are consumed (often within 20-60 minutes depending on the catalyst and substrates).[8][9]
-
After completion, cool the reaction mixture to room temperature.
-
If a magnetic catalyst is used, add a small amount of ethanol or ethyl acetate and separate the catalyst using a strong external magnet.[3] For non-magnetic solid catalysts, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid product from ethanol to obtain the pure DHPM.[3]
Data Presentation: Catalyst Performance Comparison
The choice of catalyst significantly impacts the efficiency of the Biginelli reaction. While classical methods rely on mineral acids, modern protocols employ a variety of Lewis acids, solid-supported catalysts, and ionic liquids to improve yields, shorten reaction times, and simplify purification.[7]
| Catalyst | Aldehyde | Solvent | Time | Yield (%) | Reference |
| Conc. HCl | 4-Hydroxybenzaldehyde | Ethanol | 4-8 h | ~70-85% | [5] |
| TMSCl | Benzaldehyde | Acetonitrile | 2.5 h | 90% | [7] |
| Granite | Benzaldehyde | Ethanol | 6 h | 64% | [4] |
| Yb(OTf)₃ | Benzaldehyde | None (Solvent-free) | 20 min | 95% | [1] |
| B(C₆F₅)₃ | Benzaldehyde | Ethanol | 4 h | 76% | [10] |
| Fe₃O₄@...-Ag | 3-Nitrobenzaldehyde | Water/Ethanol | 20 min | 97% | [8] |
| DIPEAc | Benzaldehyde | DIPEAc | 1 h | 94% | [11] |
Note: The table presents data from various Biginelli reactions to illustrate catalyst performance; not all examples specifically use this compound but demonstrate general trends in the optimization of the reaction.
Workflow and Reagent Selection
The selection of the β-dicarbonyl component is a critical step in planning the synthesis of heterocyclic compounds. The following workflow illustrates the decision-making process for choosing between the pre-formed enamine (this compound) and the traditional β-ketoester for a Biginelli-type reaction.
Caption: Decision workflow for selecting the appropriate β-dicarbonyl component.[5]
This compound serves as a highly effective and reliable building block in the Biginelli multicomponent reaction.[5] Its use as a pre-formed enamine offers a robust and predictable pathway for the synthesis of pharmaceutically relevant dihydropyrimidinones. The versatility of the Biginelli reaction allows for a wide range of catalysts and conditions, from conventional acid catalysis in refluxing ethanol to rapid, high-yield, solvent-free methods using advanced nanocatalysts. The provided protocols and comparative data offer a valuable resource for researchers aiming to synthesize DHPM libraries for applications in drug discovery and development.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Dihydropyridines Using Ethyl 3-Aminocrotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1,4-dihydropyridines (DHPs) utilizing ethyl 3-aminocrotonate as a key building block. The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, is highlighted as a primary and versatile method for constructing the DHP scaffold.[1][2] This scaffold is of significant pharmacological importance, forming the core of numerous drugs, most notably L-type calcium channel blockers used in the management of cardiovascular diseases.[1][2][3] This guide covers the reaction mechanism, various experimental protocols including conventional heating, microwave-assisted synthesis, and catalyst-free "on-water" methods. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
1,4-Dihydropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4] The Hantzsch synthesis, first reported in 1882, remains a fundamental and widely employed method for their preparation.[2][5] The reaction typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] this compound, a β-enamino ester, can be used as a precursor, often formed in situ from ethyl acetoacetate and ammonia, or used directly to afford greater control over the substitution pattern of the final dihydropyridine ring.[6] DHPs are well-known for their potent calcium channel blocking activity, which is the basis for their use as antihypertensive and antianginal agents.[2][7]
Reaction Mechanism: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the following key steps:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester (like ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[1]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with an ammonia source to generate a β-enamino ester, such as this compound.[1]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[1]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,4-dihydropyridines using various techniques.
Protocol 1: Conventional Synthesis in Aqueous Medium (Catalyst-Free)
This protocol describes a green and efficient method for the synthesis of 1,4-dihydropyridines in water without the use of a catalyst.[8]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water
-
Ethanol (for crystallization)
-
Sealed reaction vessel
-
Magnetic stirrer and hot plate
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in water.
-
Stir the mixture vigorously at a predetermined temperature (e.g., 70°C) for the required time (refer to Table 1).[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a few drops of ethanol and crushed ice to facilitate the precipitation of the product.[9]
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a rapid and efficient synthesis of 1,4-dihydropyridines using microwave irradiation under solvent-free conditions.[10]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
-
Pyrex cylindrical tube
-
Domestic microwave oven
-
Crushed ice
-
Methanol and Chloroform (for purification)
-
Silica gel for column chromatography
Procedure:
-
In a Pyrex cylindrical tube, thoroughly mix the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).
-
Place the open tube in a domestic microwave oven and irradiate at a low power setting (e.g., 90W) for 3-5 minutes.[10]
-
After irradiation, carefully remove the tube and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice.
-
Filter the resulting solid product and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a mixture of methanol and chloroform (e.g., 2:8 v/v) as the eluent.[10]
Protocol 3: Ultrasound-Assisted Synthesis
This protocol details the use of ultrasonic irradiation to promote the synthesis of 1,4-dihydropyridines, often leading to shorter reaction times and high yields.
Materials:
-
Aldehyde (e.g., 1H-indole-3-carbaldehyde, 0.01 mol)
-
Malononitrile (0.01 mol)
-
Amine (e.g., 4-(piperidin-1-yl)benzaldehyde derived amine, 0.01 mol)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ultrasonic bath
Procedure:
-
In a suitable flask, dissolve the aldehyde (0.01 mol), malononitrile (0.01 mol), and the amine (0.01 mol) in ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Place the reaction mixture in an ultrasonic bath and irradiate at a specified temperature (e.g., 80°C) for the required duration (e.g., 4 hours).[11]
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that forms is collected by filtration, washed with cold ethanol, and dried.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 1,4-dihydropyridine derivatives under different reaction conditions.
Table 1: Catalyst-Free Hantzsch Synthesis in Water [8][9]
| Aldehyde | Molar Ratio (Aldehyde:EAA:NH₄OAc) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylbenzaldehyde | 1:2:1.3 | 70 | 1 | 95 |
| 4-Chlorobenzaldehyde | 1:2:1.3 | 70 | 1.5 | 92 |
| 4-Nitrobenzaldehyde | 1:2:1.3 | 70 | 0.5 | 98 |
| 2-Furaldehyde | 1:2:1.3 | 70 | 2 | 88 |
| Benzaldehyde | 1:2:1 (with (NH₄)₂CO₃) | 100 (sealed vessel) | 2 | 96 |
Table 2: Microwave-Assisted Hantzsch Synthesis [5][10]
| Aldehyde | Molar Ratio (Aldehyde:EAA:NH₄OAc) | Power (W) | Time (min) | Yield (%) |
| Benzaldehyde | 1:2:3 | 90 | 3-5 | 95 |
| 4-Nitrobenzaldehyde | 1:2:3 | 90 | 3-5 | 92 |
| 4-Chlorobenzaldehyde | 1:2:3 | 90 | 3-5 | 88 |
| 4-Methoxybenzaldehyde | 1:2:3 | 90 | 3-5 | 85 |
| Mthis compound, Ethyl acetoacetate, Benzaldehyde | 3:3:3 (mmol) | - | 6 | >85 |
Applications in Drug Development
1,4-Dihydropyridines are a cornerstone in the treatment of cardiovascular diseases, primarily due to their action as L-type calcium channel blockers.[2][7] By inhibiting the influx of Ca²⁺ into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.[7] This mechanism of action is central to the therapeutic effects of widely prescribed drugs such as nifedipine, amlodipine, and felodipine.[1]
The versatility of the Hantzsch synthesis allows for the creation of large libraries of DHP derivatives with diverse substituents. This is invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridines exert their therapeutic effects by modulating intracellular calcium signaling pathways. The primary target is the L-type voltage-gated calcium channel (VGCC) on the plasma membrane of excitable cells, such as vascular smooth muscle cells and cardiomyocytes.
By blocking the L-type VGCCs, dihydropyridines inhibit the influx of extracellular calcium into the cell.[12] This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently, myosin light chain kinase (MLCK).[12] As a result, the phosphorylation of myosin light chains is inhibited, leading to smooth muscle relaxation and vasodilation.[12] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which contributes to their vasodilatory effects.[13]
Experimental Workflow
The general workflow for the synthesis and purification of 1,4-dihydropyridines via the Hantzsch reaction is a systematic process that ensures the efficient production and isolation of the target compounds.
Conclusion
The synthesis of dihydropyridines using this compound via the Hantzsch reaction is a robust and adaptable method for generating a wide array of pharmacologically relevant compounds. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. The evolution of the Hantzsch synthesis to include greener, more efficient methods such as microwave-assisted and catalyst-free aqueous procedures highlights the ongoing importance and versatility of this classic reaction. The continued exploration of DHP derivatives holds significant promise for the discovery of novel therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. tandfonline.com [tandfonline.com]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-Aminocrotonate: A Versatile Precursor for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a highly versatile and economically significant building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its ambident nucleophilic character, possessing both a nucleophilic nitrogen and a nucleophilic α-carbon, allows it to participate in a variety of cyclization and condensation reactions.[1] This enamine ester is a key component in multicomponent reactions, most notably the Hantzsch dihydropyridine synthesis, which forms the core of several blockbuster cardiovascular drugs.[3] Furthermore, its derivatives are instrumental in constructing other vital heterocyclic scaffolds such as quinolines and pyrazoles, which are prevalent in numerous therapeutic agents.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Dihydropyridine-Based Calcium Channel Blockers
This compound and its methyl analog are fundamental precursors in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a prominent class of L-type calcium channel blockers used in the treatment of hypertension and angina.[3][6] Prominent drugs in this class include Nifedipine, Amlodipine, and Lercanidipine.
Application Note: Synthesis of Dihydropyridine Scaffolds
The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (one of which is typically used in its enamine form, such as this compound), and a nitrogen source like ammonia.[7] The reaction proceeds through the formation of an enamine and a chalcone intermediate, which then undergo cyclization to yield the dihydropyridine ring.[6] The choice of substituents on the starting materials allows for the synthesis of a diverse range of DHP derivatives with varying pharmacological profiles.
Experimental Protocols
1.2.1. Synthesis of a Nifedipine Intermediate
Nifedipine is a widely used calcium channel blocker. Its synthesis involves the reaction of 2-nitrobenzaldehyde, methyl acetoacetate, and mthis compound (a close analog of this compound).[8][9]
Protocol:
-
In a closed stirring vessel, combine 1185 g (4.76 mol) of methyl 2-(2-nitrobenzylidene)acetoacetate, 600 g (5.22 mol) of mthis compound, and 1900 ml of methanol.[8]
-
Heat the mixture to 85°C and stir for 10 hours.[8]
-
Cool the reaction mixture to 40°C to allow for crystallization.[8]
-
Filter the crystalline product and wash sequentially with methanol and water.[8]
-
Dry the resulting solid to obtain the nifedipine intermediate.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Methyl 2-(2-nitrobenzylidene)acetoacetate | 249.22 | 4.76 | 1185 g |
| Mthis compound | 115.13 | 5.22 | 600 g |
| Methanol | 32.04 | - | 1900 ml |
| Product | Yield | ||
| Nifedipine | 346.33 | ~85% |
1.2.2. Synthesis of an Amlodipine Intermediate (Phthalimidoamlodipine)
Amlodipine synthesis often involves the preparation of a phthalimido-protected precursor. This protocol describes the reaction of a protected crotonate with a benzylidene derivative.[10][11]
Protocol:
-
Combine 24.0 g (75.4 mmol) of ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate and 18.9 g (79.2 mmol) of methyl 2-(2-chlorobenzylidene)acetoacetate in 64 ml of ethanol.[11]
-
Heat the mixture under reflux for 20 hours.[11]
-
Dilute the reaction mixture with 56 ml of ethanol and cool to induce crystallization.[11]
-
Filter the solid product and dry to obtain 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine.[11]
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate | 318.33 | 75.4 | 24.0 g |
| Methyl 2-(2-chlorobenzylidene)acetoacetate | 238.66 | 79.2 | 18.9 g |
| Ethanol | 46.07 | - | 120 ml |
| Product | Yield | ||
| Phthalimidoamlodipine Intermediate | 540.98 | ~70% | 14.2 g |
1.2.3. Synthesis of a Lercanidipine Intermediate
Lercanidipine is another important dihydropyridine calcium channel blocker. Its synthesis can be achieved through the cyclization of an appropriate benzylidene derivative with mthis compound.[12][13]
Protocol:
-
Prepare a solution of 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl α-acetyl-3-nitrocinnamate.
-
React the cinnamate intermediate with mthis compound in refluxing isopropanol to induce cyclization.[13]
-
Isolate and purify the resulting lercanidipine intermediate.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl α-acetyl-3-nitrocinnamate | Varies | Varies | Varies |
| Mthis compound | 115.13 | Varies | Varies |
| Isopropanol | 60.10 | - | Reflux |
| Product | Yield | ||
| Lercanidipine | 611.73 | Varies |
Hantzsch Dihydropyridine Synthesis Workflow
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridines exert their therapeutic effect by blocking L-type voltage-gated calcium channels (VGCCs) primarily in vascular smooth muscle cells.[4][14] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[14]
Caption: Signaling pathway of Dihydropyridine Calcium Channel Blockers.
Quinolone-Based Intermediates
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a variety of drugs with antibacterial, anticancer, and antimalarial properties. The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines, which can be initiated from anilines and a derivative of a β-ketoester, conceptually related to this compound.[1]
Application Note: Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate (which can be prepared from a β-ketoester) followed by thermal cyclization.[1] The resulting 4-hydroxyquinoline can be further functionalized to produce various pharmaceutical agents. While not a direct one-pot reaction with this compound, the underlying chemistry leverages similar reactive intermediates.
Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Intermediate
This protocol outlines a general procedure for the Gould-Jacobs reaction.
Protocol:
-
Combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) in a microwave vial.[10]
-
Heat the mixture to 250°C using a microwave synthesizer for a specified time (e.g., 10 minutes).[10]
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.[10]
-
Filter the solid and wash with cold acetonitrile.[10]
-
Dry the product under vacuum to yield the 4-hydroxyquinoline-3-carboxylate intermediate.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Aniline | 93.13 | 2.0 | 0.18 ml |
| Diethyl ethoxymethylenemalonate | 216.23 | 6.0 | 1.21 ml |
| Product | Yield | ||
| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | Varies |
Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs Reaction for Quinolone Synthesis.
Pyrazole-Based Intermediates
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can serve as a precursor for the synthesis of aminopyrazole carboxylates, which are valuable intermediates for more complex pharmaceutical molecules.
Application Note: Synthesis of Aminopyrazole Carboxylates
The synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound (or its enamine equivalent) with a hydrazine derivative. Starting from ethyl acetoacetate and hydrazine, an intermediate conceptually similar to the cyclization precursor of this compound can be formed in situ to generate the pyrazole ring. A more direct approach involves the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, which can then be further elaborated.
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a key pyrazole intermediate from ethyl (E)-2-cyano-3-ethoxyacrylate, a derivative of ethyl acetoacetate.[2]
Protocol:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in 50 mL of ethanol, add hydrazine (1.8 mL, 29.5 mmol) dropwise.[2]
-
Stir the mixture at room temperature for 10 minutes.[2]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[2]
-
Remove the solvent under reduced pressure.[2]
-
Extract the residue with ethyl acetate, wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.[2]
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | 169.18 | 29.5 | 5 g |
| Hydrazine | 32.05 | 29.5 | 1.8 ml |
| Ethanol | 46.07 | - | 50 ml |
| Product | Yield | ||
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 155.15 | ~99% | 4.54 g |
Pyrazole Synthesis Workflow
Caption: General Workflow for the Synthesis of Aminopyrazole Intermediates.
Conclusion
This compound is a cornerstone intermediate in the pharmaceutical industry, providing a versatile and efficient starting point for the synthesis of a multitude of high-value pharmaceutical compounds. Its application in the Hantzsch synthesis of dihydropyridines has led to the development of critical cardiovascular drugs. Furthermore, its role as a precursor to quinoline and pyrazole scaffolds highlights its broad utility in accessing diverse heterocyclic systems. The protocols and data presented herein offer a detailed guide for researchers and professionals in the field of drug development to effectively utilize this compound in the synthesis of important pharmaceutical intermediates.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. chim.it [chim.it]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Flow Synthesis of Ethyl 3-Aminocrotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of Ethyl 3-aminocrotonate, a key intermediate in the pharmaceutical industry, notably in the synthesis of 1,4-dihydropyridine-based calcium channel blockers. Continuous flow chemistry offers significant advantages over traditional batch processes for this synthesis, including enhanced safety, improved process control, and higher yields.
Introduction
This compound is a valuable building block in organic synthesis. The traditional batch synthesis, typically involving the reaction of ethyl acetoacetate with an ammonia source, can present challenges related to reaction control and scalability. Continuous flow synthesis provides a robust alternative, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yield and purity. This methodology is particularly advantageous for exothermic reactions, ensuring efficient heat dissipation and minimizing the risk of runaway reactions.
Reaction Pathway
The synthesis of this compound proceeds via the reaction of ethyl acetoacetate with an ammonia source. The reaction mechanism involves the formation of an enamine through the condensation of the ketone with ammonia, followed by dehydration.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details the experimental setup and procedure for the continuous flow synthesis of this compound.
Materials and Equipment
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Aqueous ammonia (25% solution)
-
Syringe pumps or HPLC pumps
-
T-mixer
-
Stainless steel (SS316) or PFA tubing reactor coil
-
Back pressure regulator (BPR)
-
Heating system (e.g., oil bath, heating block)
-
Collection vessel
-
Standard laboratory glassware
-
Analytical equipment (GC-MS, HPLC, NMR)
Experimental Workflow
The following diagram illustrates the general workflow for the continuous flow synthesis of this compound.
Caption: General workflow for continuous flow synthesis.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of ethyl acetoacetate if a solvent is to be used. For a solvent-free reaction, use neat ethyl acetoacetate.
-
Use a 25% aqueous solution of ammonia.
-
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram.
-
Ensure all connections are secure to prevent leaks.
-
Place the reactor coil in the heating system and set the desired temperature.
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
System Priming:
-
Prime the pumps and tubing with the respective reagents to remove any air bubbles and ensure a continuous flow.
-
-
Reaction Initiation and Steady State:
-
Start the pumps at the calculated flow rates to achieve the desired residence time and reactant ratio.
-
Allow the system to reach a steady state, which is typically 3-5 times the residence time, before collecting the product.
-
-
Product Collection and Work-up:
-
Collect the product stream in a suitable collection vessel.
-
For a solvent-free process, the product may crystallize upon cooling and can be isolated by filtration.[1]
-
If a solvent is used, the product can be isolated by extraction and subsequent solvent evaporation.
-
-
System Shutdown:
-
Stop the pumps and allow the system to cool down.
-
Flush the system with a suitable solvent to clean the reactor and tubing.
-
Data Presentation
The following tables summarize the quantitative data from various continuous flow syntheses of this compound.
Table 1: Effect of Temperature on Yield [2]
| Temperature (°C) | Residence Time (min) | Reactant Ratio (Ethyl Acetoacetate:Ammonia) | Yield (%) |
| 20 | 22 | 1:3 | 73 |
| 30 | 22 | 1:3 | 84 |
| 50 | 22 | 1:3 | 94 |
Table 2: Comparison of Different Aminocrotonate Syntheses in Continuous Flow
| Product | Ketonic Ester | Amine | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Aq. Ammonia (25%) | None | 50 | 22 min | 94 | [2] |
| Mthis compound | Methyl acetoacetate | Aq. Ammonia (25%) | Isopropanol | Room Temp | 75 min (batch) | 73 | [2] |
| Methyl 3-methylaminocrotonate | Methyl acetoacetate | Methylamine | Isopropanol | 40 | 30 s | 100 | [2] |
Analytical Methods
Accurate monitoring of the reaction and characterization of the final product are crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the conversion of the starting material and the purity of the product. A typical method would involve a non-polar capillary column and a temperature gradient program.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantitative analysis. A C18 column with a mobile phase of acetonitrile and water is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product. The 1H-NMR spectrum of this compound typically shows characteristic peaks for the vinyl proton, the amino protons, and the ethyl group.[1]
Troubleshooting
This section addresses common issues encountered during the continuous flow synthesis of this compound.
Caption: Common troubleshooting issues and solutions.
Conclusion
The continuous flow synthesis of this compound offers a safe, efficient, and scalable method for the production of this important pharmaceutical intermediate. By carefully controlling the reaction parameters, high yields and purity can be achieved. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development to implement this advanced manufacturing technology.
References
Application Notes and Protocols for the Acylation of Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile bifunctional molecule possessing both an enamine and an ester functional group. Its ambident nucleophilic character, with reactive sites at the nitrogen atom and the α-carbon, makes it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic compounds of medicinal interest. The acylation of this compound is a fundamental transformation that can proceed via two main pathways: N-acylation to yield enamides or C-acylation to produce enaminones. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of acylating agent, base, and solvent. This document provides detailed application notes and experimental protocols for the selective N-acylation of this compound.
Factors Influencing N- vs. C-Acylation
The regiochemical outcome of the acylation of this compound is a delicate balance of electronic and steric factors, as well as reaction kinetics and thermodynamics. Generally, N-acylation is favored under kinetically controlled conditions with more reactive acylating agents, while C-acylation can be promoted under thermodynamic control.
Caption: Factors influencing N- vs. C-acylation of this compound.
Data Presentation: N-Acylation of 3-Aminocrotonate Esters
The following table summarizes the yields of N-acylated products from the reaction of mthis compound with various acid chlorides in the presence of pyridine.[1] The reactivity of this compound is expected to be analogous.
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Acetyl chloride | Methyl 3-(acetylamino)crotonate | Excellent |
| 2 | Propionyl chloride | Methyl 3-(propionylamino)crotonate | Excellent |
| 3 | Isobutyryl chloride | Methyl 3-(isobutyrylamino)crotonate | 82 (Z-isomer) |
| 4 | Benzoyl chloride | Methyl 3-(benzoylamino)crotonate | Major product |
| 5 | m-Chlorobenzoyl chloride | Methyl 3-(m-chlorobenzoylamino)crotonate | 69 (Z-isomer) |
| 6 | p-Chlorobenzoyl chloride | Methyl 3-(p-chlorobenzoylamino)crotonate | 60 (Z-isomer) |
Note: "Excellent" yields were reported qualitatively in the source literature.[1]
Experimental Protocols
The following are detailed protocols for the N-acylation of this compound using either an acyl chloride or acetic anhydride.
Protocol 1: N-Acylation using Acetyl Chloride and Pyridine
This protocol describes the N-acetylation of this compound using acetyl chloride as the acylating agent and pyridine as both a catalyst and an acid scavenger.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Benzene (or other suitable aprotic solvent like dichloromethane)
-
Ethyl acetate
-
2N Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous benzene dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with cold 2N hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 3-(acetylamino)crotonate.
Caption: Workflow for the N-acylation of this compound with acetyl chloride.
Protocol 2: N-Acylation using Acetic Anhydride
This protocol outlines the N-acetylation of this compound using acetic anhydride. This method can be performed with or without a catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Add an excess of acetic anhydride (e.g., 2-3 eq).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The remaining crude product can be purified by recrystallization or column chromatography to yield pure ethyl 3-(acetylamino)crotonate.
Signaling Pathways and Reaction Mechanisms
The N-acylation of this compound with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the enamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base (e.g., pyridine) to yield the N-acylated product.
Caption: Simplified mechanism for the N-acylation of this compound.
Conclusion
The N-acylation of this compound is a robust and high-yielding reaction that provides access to valuable enamide building blocks for organic synthesis. By carefully selecting the acylating agent and reaction conditions, researchers can achieve high regioselectivity for the desired N-acylated product. The protocols provided in this document offer reliable methods for the synthesis of N-acylated this compound derivatives, which are key intermediates in the development of novel pharmaceuticals and other functional molecules.
References
Application Note: Purification of Ethyl 3-Aminocrotonate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-aminocrotonate is a valuable intermediate in organic synthesis, frequently used in the production of pharmaceuticals and other fine chemicals[1][2]. Its purity is critical for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[3][4][5].
Safety Precautions: this compound is classified as a corrosive solid that causes severe skin burns and eye damage[2][6][7][8]. It may also cause respiratory irritation[8][9]. All handling must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, is mandatory[10]. An eyewash station and safety shower should be readily accessible[10].
Materials and Reagents
| Equipment | Reagents and Consumables |
| Glass chromatography column | Crude this compound |
| TLC plates (Silica gel 60 F254) | Silica gel (60-120 mesh or 230-400 mesh) |
| TLC developing chamber | n-Hexane (ACS grade) |
| UV lamp (254 nm) | Ethyl acetate (ACS grade) |
| Capillary tubes for spotting | Triethylamine (optional, for basic compounds) |
| Beakers, Erlenmeyer flasks | TLC stain (e.g., Potassium permanganate) |
| Round-bottom flasks | Cotton wool or glass wool |
| Rotary evaporator | Sand (washed) |
| Test tubes or fraction collection vials | Pasteur pipettes |
| Clamps and stand |
Experimental Protocol
This protocol is divided into five main stages: determination of the optimal mobile phase by Thin-Layer Chromatography (TLC), preparation of the chromatography column, sample application, elution and fraction collection, and finally, product isolation.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The first step is to identify a suitable mobile phase (eluent) that provides good separation of the desired product from impurities.
-
Prepare Eluent Systems: Prepare small volumes of different solvent mixtures. A good starting point for this compound is a mixture of ethyl acetate in n-hexanes, ranging from 10% to 25% ethyl acetate[3]. For example, prepare 10%, 15%, 20%, and 25% ethyl acetate in n-hexane.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (like ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm)[11]. Circle the visible spots. If necessary, further visualization can be achieved using a potassium permanganate stain, which is effective for compounds with oxidizable functional groups[12].
-
Optimize: The ideal solvent system should provide a Retention Factor (Rf) value of approximately 0.2-0.4 for the desired product (this compound) and give a clear separation from other spots[3]. A reported Rf value for this compound is 0.36 in a 1:1 cyclohexane/EtOAc system, which can serve as a reference[13].
Step 2: Column Preparation (Slurry Packing Method)
-
Select Column: Choose a glass column with a diameter appropriate for the amount of crude material to be purified.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to prevent the stationary phase from washing out[15]. Add a thin layer (~1 cm) of sand over the plug.
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the optimized mobile phase to form a slurry. Stir gently to remove air bubbles[5].
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in packing the silica gel uniformly. Gently tap the column to settle the packing and remove any air bubbles.
-
Equilibrate: Once the silica has settled, add a protective layer of sand (~1-2 cm) on top to prevent disturbance of the silica bed during sample loading[15]. Wash the column by passing 2-3 column volumes of the mobile phase through it until the packing is stable and equilibrated. Do not let the solvent level drop below the top layer of sand.
Step 3: Sample Loading
-
Prepare Sample: Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Load the Column: Carefully add the sample solution to the top of the column using a Pasteur pipette. Allow the solution to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
-
Wash: Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is adsorbed onto the stationary phase. Repeat this step 2-3 times.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant level of solvent above the stationary phase throughout the process.
-
Monitor Separation: Periodically analyze the collected fractions by TLC to track the separation. Spot each fraction on a TLC plate alongside a spot of the crude mixture to identify which fractions contain the pure product.
-
Combine Fractions: Once the separation is complete, combine the fractions that contain the pure this compound.
Step 5: Product Isolation and Analysis
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Product: The resulting residue is the purified this compound. It may be a low melting solid or a liquid.
-
Purity Analysis: The purity of the final product can be confirmed by techniques such as Gas Chromatography (GC), as commercial specifications often cite purity levels of ≥98.0% by GC[1].
Data Summary
The following table summarizes the key parameters for the purification of this compound.
| Parameter | Recommended Value / Description | Remarks |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard adsorbent for normal-phase chromatography[16]. |
| Mobile Phase | 10-25% Ethyl Acetate in n-Hexanes | Starting point for optimization[3]. Adjust ratio to achieve desired Rf. |
| Mobile Phase Modifier | ~0.1-1% Triethylamine (optional) | Add to prevent spot tailing due to the basic nature of the amine[14][15]. |
| Target Rf Value | ~0.2 - 0.4 | Provides optimal separation on the column[3]. |
| TLC Visualization | UV Light (254 nm), Potassium Permanganate Stain | UV is non-destructive[11]. KMnO4 stain visualizes oxidizable groups[12]. |
| Expected Purity | ≥98.0% | As determined by Gas Chromatography (GC)[1]. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98.5% | Fisher Scientific [fishersci.ca]
- 8. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
- 16. dpbck.ac.in [dpbck.ac.in]
Application of Ethyl 3-Aminocrotonate in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile and highly valuable building block in synthetic organic chemistry, particularly in the construction of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group, allows it to participate in a variety of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyridines, dihydropyrimidinones, pyrroles, quinolines, and pyrazoles, utilizing this compound as a pivotal starting material. The methodologies outlined are foundational for researchers in medicinal chemistry and drug development, providing reproducible procedures for the synthesis of compounds with significant pharmacological potential.
Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides efficient access to 1,4-dihydropyridines (DHPs), a class of compounds well-known for their application as calcium channel blockers.[1] In a variation of this synthesis, this compound serves as a pre-formed enamine component, reacting with an aldehyde and a β-ketoester.
Reaction Scheme:
A general scheme for the Hantzsch synthesis using this compound involves the reaction of an aldehyde, this compound, and a β-ketoester (e.g., ethyl acetoacetate).
Caption: General reaction for Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details the synthesis of a representative 1,4-dihydropyridine derivative.
Materials:
-
Benzaldehyde
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Catalyst (e.g., piperidine or p-toluenesulfonic acid, optional)
Procedure: [2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10-20 mL).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
If a catalyst is employed, add a catalytic amount (e.g., 1-2 drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.
Quantitative Data:
The Hantzsch synthesis using this compound is a high-yielding reaction with a broad substrate scope. The following table summarizes representative yields for the synthesis of various 1,4-dihydropyridine derivatives.
| Aldehyde (R group) | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl | Ethyl acetoacetate | None | Ethanol | 4 | 92 | [3] |
| 4-Nitrophenyl | Methyl acetoacetate | None | Methanol | 3 | 88 | [3] |
| 2-Chlorophenyl | Ethyl acetoacetate | Piperidine | Ethanol | 6 | 85 | [2] |
| 4-Methoxyphenyl | Ethyl acetoacetate | None | Ethanol | 5 | 90 | [3] |
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is another important multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold found in numerous biologically active molecules.[4] this compound can be utilized as the β-dicarbonyl component in this one-pot synthesis.
Reaction Scheme:
The reaction involves the condensation of an aldehyde, this compound, and urea or thiourea under acidic conditions.
Caption: General reaction for Biginelli synthesis of DHPMs.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a typical procedure for the synthesis of a DHPM derivative.
Materials:
-
4-Methoxybenzaldehyde
-
This compound
-
Urea
-
Ethanol
-
Catalytic amount of HCl or other Lewis/Brønsted acid
Procedure: [5]
-
To a mixture of 4-methoxybenzaldehyde (2 mmol), ethyl acetoacetate (2.5 mmol), and urea (2.5 mmol) in ethanol, add a catalytic amount of a suitable acid catalyst (e.g., triphenylphosphine (0.2 mmol) can also be used).
-
Heat the mixture with stirring at 100 °C for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from 95% ethanol or ethyl acetate to yield the pure dihydropyrimidinone.
Quantitative Data:
The Biginelli reaction is known for its simplicity and good yields with a variety of substrates.
| Aldehyde (R group) | Urea/Thiourea | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | Triphenylphosphine | 8 | 90 | [5] |
| 4-Chlorobenzaldehyde | Urea | Triphenylphosphine | 8 | 88 | [5] |
| 4-Methylbenzaldehyde | Urea | Triphenylphosphine | 8 | 85 | [5] |
| 3-Nitrobenzaldehyde | Thiourea | Triphenylphosphine | 8 | 82 | [5] |
Paal-Knorr Synthesis of Pyrroles
The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6] While not a direct use of this compound, its precursor, ethyl acetoacetate, is a common starting material for generating the necessary 1,4-dicarbonyl intermediate in situ, or the amino functionality can be introduced separately. For the purpose of this guide, we will focus on the direct reaction of a 1,4-dicarbonyl with an amine.
Reaction Scheme:
The condensation of a 1,4-dicarbonyl compound with a primary amine leads to the formation of a substituted pyrrole.
Caption: General reaction for Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole[7]
This protocol outlines the synthesis of a common pyrrole derivative.
Materials:
-
2,5-Hexanedione (a 1,4-dicarbonyl compound)
-
Aniline (a primary amine)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure: [7]
-
In a round-bottom flask, combine 2,5-hexanedione (10 mmol) and aniline (10 mmol) in ethanol (20 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
Quantitative Data:
The Paal-Knorr synthesis is a versatile method for preparing a wide range of substituted pyrroles.
| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl | Ethanol | 15 min | >90 | [7] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid | None | 30 min | 85 | [8] |
| 3,4-Dimethyl-2,5-hexanedione | Methylamine | None | Water | 1 h | 78 | [9] |
| 1,4-Diphenyl-1,4-butanedione | Ammonium Acetate | Acetic Acid | Ethanol | 2 h | 82 | [8] |
Synthesis of Quinolines
This compound can be employed in the synthesis of quinoline derivatives through various named reactions, such as the Combes and Friedländer syntheses, by reacting with appropriate aromatic amines and carbonyl compounds.[10][11]
Reaction Scheme: Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This compound can be considered a synthon for the β-enaminone intermediate.
Caption: General reaction for Combes quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline[10]
This protocol describes a general procedure for the Combes synthesis.
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
Procedure: [10]
-
Carefully add aniline (10 mmol) to acetylacetone (10 mmol) with cooling.
-
Slowly add concentrated sulfuric acid (5 mL) to the mixture, keeping the temperature below 100°C.
-
Heat the reaction mixture at 100-110°C for 15-20 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution.
-
The product can be isolated by steam distillation or extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Quantitative Data:
Yields for the Combes synthesis can vary depending on the substrates and reaction conditions.
| Aniline Derivative | β-Diketone | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 110 | 75 | [10] |
| p-Toluidine | Acetylacetone | H₂SO₄ | 110 | 80 | [10] |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 110 | 70 | [12] |
| Aniline | Benzoylacetone | PPA | 130 | 65 | [10] |
Synthesis of Pyrazoles
This compound serves as a valuable precursor for the synthesis of pyrazole derivatives. The reaction with hydrazine or its derivatives leads to the formation of aminopyrazoles.[2]
Reaction Scheme:
The cyclocondensation reaction between this compound and hydrazine hydrate yields a 5-aminopyrazole derivative.
Caption: General reaction for pyrazole synthesis from this compound.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5-amine
This protocol provides a method for the synthesis of a key pyrazole intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (12 mmol) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data:
The synthesis of aminopyrazoles from this compound and hydrazines generally proceeds in good yields.
| This compound Derivative | Hydrazine Derivative | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol | 6 | 85 | [2] |
| This compound | Phenylhydrazine | Ethanol | 8 | 80 | [2] |
| Ethyl 3-(methylamino)crotonate | Hydrazine hydrate | Methanol | 5 | 88 | [2] |
| This compound | 4-Chlorophenylhydrazine | Ethanol | 8 | 75 | [2] |
Conclusion
This compound is an exceptionally useful and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The multicomponent reactions in which it participates, such as the Hantzsch and Biginelli reactions, offer high atom economy and operational simplicity, making them attractive methods for building molecular complexity. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel heterocyclic derivatives for applications in drug discovery and materials science. The adaptability of these reactions allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern medicinal chemistry.
References
- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: The Versatile Role of Ethyl 3-aminocrotonate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate stands as a pivotal building block in the realm of organic synthesis, particularly in the efficient construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its inherent bifunctionality, possessing both a nucleophilic enamine and an electrophilic ester moiety, allows for its participation in a variety of cascade reactions, leading to the rapid generation of molecular diversity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two of the most fundamental and widely utilized MCRs: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.
Hantzsch Pyridine Synthesis and its Variants
The Hantzsch synthesis, first reported in 1881, is a classic MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs) and their oxidized pyridine counterparts.[3][4] These scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including calcium channel blocking agents like nifedipine and amlodipine.[3][4] this compound can be employed as a pre-formed enamine component, streamlining the reaction pathway. A popular variation of this reaction leads to the synthesis of polyhydroquinolines by incorporating a cyclic 1,3-dicarbonyl compound.
Application: Synthesis of Polyhydroquinolines
A prominent application of the Hantzsch-type reaction involving an enamine source is the four-component synthesis of polyhydroquinolines. This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate, which can form the enamine in situ with an ammonium source), and a cyclic 1,3-dicarbonyl compound (such as dimedone).
Table 1: Synthesis of Various Polyhydroquinolines via a Four-Component Hantzsch-type Reaction
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | LAIL@MNP | Solvent-free (Sonication, 80 °C) | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | LAIL@MNP | Solvent-free (Sonication, 80 °C) | 20 | 92 |
| 3 | 4-Methylbenzaldehyde | LAIL@MNP | Solvent-free (Sonication, 80 °C) | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | LAIL@MNP | Solvent-free (Sonication, 80 °C) | 25 | 90 |
| 5 | 3-Nitrobenzaldehyde | LAIL@MNP | Solvent-free (Sonication, 80 °C) | 30 | 88 |
| 6 | Benzaldehyde | None | Solvent-free (100 °C) | 5 | 94 |
| 7 | 4-Chlorobenzaldehyde | None | Solvent-free (100 °C) | 5 | 92 |
| 8 | 4-Methylbenzaldehyde | None | Solvent-free (100 °C) | 5 | 95 |
| 9 | 4-Methoxybenzaldehyde | None | Solvent-free (100 °C) | 10 | 93 |
| 10 | 4-Nitrobenzaldehyde | None | Solvent-free (100 °C) | 15 | 89 |
LAIL@MNP: Lewis acidic ionic liquid immobilized on magnetic nanoparticles. Data compiled from multiple sources for illustrative purposes.
Experimental Protocol: General Procedure for the Synthesis of Polyhydroquinolines
This protocol outlines a general method for the synthesis of polyhydroquinolines via a one-pot, four-component reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol, 140.2 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Ammonium acetate (1.5 mmol, 115.6 mg)
-
Optional: Catalyst (e.g., LAIL@MNP, 15 mg)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a sealed tube or round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture with stirring. For solvent-free conditions, a temperature of 100 °C is often effective.[5] Alternatively, sonication at 80 °C can be used with an appropriate catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (e.g., 1 mL) to the reaction mixture and place it in an ice bath for 5-10 minutes to precipitate the product.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure polyhydroquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biginelli Reaction
The Biginelli reaction, discovered in 1891, is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.[6] This reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[7] The use of pre-formed this compound in a Biginelli-type reaction can offer advantages in terms of reactivity and regioselectivity.
Table 2: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction with Various Aldehydes
| Entry | Aldehyde | Urea/Thiourea | Catalyst | Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | Urea | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | 95 |
| 2 | 4-Chlorobenzaldehyde | Urea | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | 92 |
| 3 | 4-Methylbenzaldehyde | Urea | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | 94 |
| 4 | 4-Methoxybenzaldehyde | Urea | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | 90 |
| 5 | 3-Nitrobenzaldehyde | Urea | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | 88 |
| 6 | Benzaldehyde | Thiourea | Triphenylphosphine | Solvent-free, 100 °C | 8 h | 90 |
| 7 | 4-Chlorobenzaldehyde | Thiourea | Triphenylphosphine | Solvent-free, 100 °C | 8 h | 88 |
| 8 | 2-Chlorobenzaldehyde | Thiourea | Triphenylphosphine | Solvent-free, 100 °C | 8 h | 85 |
| 9 | Benzaldehyde | Urea | None | Solvent-free, reflux | 90 min | 92 |
| 10 | Furfural | Urea | None | Solvent-free, reflux | 60 min | 96 |
[Btto][p-TSA]: A Brønsted acidic ionic liquid. Data compiled from multiple sources for illustrative purposes.[8][9][10]
Experimental Protocol: General Procedure for the Biginelli Reaction using this compound
This protocol describes a general method for the synthesis of DHPMs utilizing this compound as the β-enamino ester component under solvent-free conditions.
Materials:
-
Aromatic aldehyde (3.0 mmol)
-
This compound (3.0 mmol)
-
Urea or Thiourea (4.5 mmol)
-
Catalyst (e.g., [Btto][p-TSA], 0.15 mmol)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aldehyde (3.0 mmol), this compound (3.0 mmol), urea or thiourea (4.5 mmol), and the catalyst (0.15 mmol).
-
Heat the reaction mixture with magnetic stirring at a temperature of 90-100 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30 minutes to 8 hours depending on the catalyst and substrates).[8][9]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into crushed ice and stir for approximately 5 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
-
Characterize the purified product using suitable analytical methods.
Visualizing Reaction Pathways and Workflows
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate a representative reaction mechanism and a general experimental workflow.
Caption: Simplified mechanism of the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 10. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-aminocrotonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-aminocrotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis lower than expected?
Answer:
Low yields can be attributed to several factors. The reaction is an equilibrium process, and pushing it towards the product side is crucial. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion. Optimization of reaction time is important. In one study, a reaction time of 20 hours was found to be optimal when using ammonium acetate in methanol.[1]
-
Suboptimal Temperature: Temperature plays a critical role, but its effect can vary with the reaction setup. For instance, in a continuous flow process with aqueous ammonia, increasing the temperature from 30°C to 50°C increased the yield from 84% to 94%.[2] However, in some batch experiments, a similar temperature increase led to a decrease in yield.[2] It is essential to empirically determine the optimal temperature for your specific conditions.
-
Incorrect Molar Ratio of Reactants: The stoichiometry of ethyl acetoacetate to the ammonia source is a key parameter. A molar ratio of 1:3 of ethyl acetoacetate to ammonium acetate has been shown to provide a high yield of 92%.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While various solvents like benzene, toluene, and ethanol can be used, methanol has been identified as a suitable solvent for this synthesis.[1][3]
-
Product Hydrolysis: this compound can be hydrolyzed back to 3-aminocrotonic acid, especially in the presence of water.[2] Ensure anhydrous conditions if this is a suspected issue.
Question 2: My final product is discolored (yellow to brown). What is the cause and how can I purify it?
Answer:
Discoloration is a common issue and can arise from impurities or side reactions.
-
Potential Causes:
-
Side Reactions: The high reactivity of the enamine functionality can lead to side reactions, including polymerization, especially at elevated temperatures.
-
Air Oxidation: Enamines can be sensitive to air and may oxidize over time, leading to colored impurities.
-
-
Purification Strategies:
-
Distillation: Vacuum distillation is a common method for purifying this compound. The boiling point is reported to be in the range of 210-215 °C at atmospheric pressure and 130-131 °C at 12 mmHg.
-
Recrystallization: If the product is a solid at room temperature (melting point is 33-35 °C), recrystallization from a suitable solvent can be an effective purification method.
-
Column Chromatography: For small-scale purification, silica gel column chromatography using a solvent system like cyclohexane/ethyl acetate (1:1) can be employed.[4]
-
Question 3: I am observing the formation of side products. What are the likely side reactions and how can they be minimized?
Answer:
The ambident nucleophilic nature of this compound makes it susceptible to side reactions, particularly acylation.
-
C-Acylation vs. N-Acylation: this compound can undergo acylation at either the α-carbon (C-acylation) or the nitrogen atom (N-acylation).[2][5] The reaction pathway is influenced by the reaction conditions and the nature of the acylating agent.[2]
-
Minimizing Side Reactions:
-
Control of Reaction Conditions: Careful control of temperature and reaction time can help minimize the formation of side products.
-
Choice of Reagents: If acylation is an issue, the choice of the base and solvent can influence the regioselectivity of the reaction.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-related side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and traditional method is the condensation of ethyl acetoacetate with an ammonia source.[2] Common ammonia sources include aqueous ammonia, ammonium acetate, or ammonium carbamate.[1][2][4] Another documented, though less common, route is the esterification of 3-aminocrotonic acid with ethanol in the presence of an acid catalyst.[2]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Typical reaction conditions involve reacting ethyl acetoacetate with an ammonia source in an organic solvent. Temperatures can range from room temperature (20°C) to 60°C.[1][2][6] The choice of solvent can vary, with methanol and ethanol being common options.[1] The molar ratio of reactants is also a critical parameter to optimize.
Q3: Are there any catalysts that can improve the reaction rate and yield?
A3: Yes, acid catalysts are often used to enhance the reaction rate and yield.[2] Aliphatic carboxylic acids such as acetic acid and n-propanoic acid can be employed as catalysts.[1] The catalyst facilitates the necessary proton transfers for the condensation and subsequent dehydration steps.[2]
Q4: What are the key safety precautions to consider during the synthesis?
A4: this compound is classified as a corrosive substance and can cause skin and eye damage. It is also a respiratory irritant. Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is also combustible.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Ethyl Acetoacetate:Ammonia Source) | Yield (%) | Reference |
| Ammonium Acetate | Methanol | Room Temp. | 20 | 1:3 | 92 | [1] |
| Ammonium Carbamate | Methanol | 20 | 1.5 | 1:1 | 100 (quantitative) | [4] |
| Aqueous Ammonia (25%) | None (Flow) | 50 | 0.37 (22 min residence) | 1:3 | 94 | [4] |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Acetate
This protocol is based on a study that reported a 92% yield.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate.
-
Reagent Addition: Add methanol as the solvent, followed by the addition of ammonium acetate. The recommended molar ratio of ethyl acetoacetate to ammonium acetate is 1:3.
-
Reaction: Stir the reaction mixture at room temperature for 20 hours.
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis using Ammonium Carbamate
This protocol describes a rapid synthesis at room temperature.[4]
-
Reaction Setup: In a suitable flask, dissolve ethyl acetoacetate in methanol.
-
Reagent Addition: Add ammonium carbamate to the solution in one portion (1:1 molar ratio with ethyl acetoacetate).
-
Reaction: Stir the resulting suspension at room temperature for 1.5 hours. The solid material should dissolve, yielding a clear yellow solution.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure to obtain the product.
Mandatory Visualization
References
Technical Support Center: Synthesis of Ethyl 3-Aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-aminocrotonate for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Condensation of ethyl acetoacetate with an ammonia source: This is the most traditional and widely used method, employing either ammonia or ammonium acetate as the nitrogen source.[1][2]
-
Esterification of 3-aminocrotonic acid: This alternative route involves the reaction of 3-aminocrotonic acid with ethanol in the presence of an acid catalyst.[1]
Q2: What is the underlying reaction mechanism for the condensation of ethyl acetoacetate with ammonia?
A2: The reaction proceeds through the formation of an enamine. The ammonia source reacts with the ketone group of ethyl acetoacetate, followed by a dehydration step to yield the enamine product, this compound.[1] Catalysts, such as weak acids, can facilitate the necessary proton transfers during this process.
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the reaction conditions. Under optimized laboratory batch conditions, yields can be as high as 92%.[2] Continuous flow processes have demonstrated even higher yields, reaching up to 94-100%.[3][4] However, older or less optimized procedures may result in yields between 20-50%.[4][5]
Q4: What are the main applications of this compound?
A4: this compound is a versatile intermediate in organic synthesis.[6] It is a key building block for various heterocyclic compounds, particularly in the pharmaceutical industry for the synthesis of calcium channel blockers like Nifedipine, Amlodipine, and Felodipine through the Hantzsch pyridine synthesis.[2][7][8][9] It also finds applications in the agrochemical industry.[10]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. The following sections provide potential causes and solutions.
Possible Cause: Suboptimal Reaction Conditions
Solutions:
-
Solvent Choice: The choice of solvent significantly impacts reaction efficiency. Polar protic solvents are generally favored. Methanol has been identified as a particularly effective and economical solvent, often providing higher yields compared to ethanol or isopropanol.[1][2] Solvent-free conditions have also been explored as a greener alternative.[1]
-
Reactant Molar Ratio: The molar ratio of the ammonia source to ethyl acetoacetate is crucial. An excess of the ammonia source is often used to drive the reaction to completion. A molar ratio of 3:1 of ammonium acetate to ethyl acetoacetate has been shown to be optimal in some studies.[2]
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long reaction times can promote the formation of by-products, leading to a decrease in the yield of the desired product.[2] A study found 20 hours to be the optimal reaction time at room temperature in methanol.[2]
-
Temperature Control: Temperature plays a critical role and its effect can depend on the specific reaction setup (batch vs. continuous flow). While some continuous flow processes show increased yield with higher temperatures (e.g., from 84% at 30°C to 94% at 50°C), some batch experiments have shown a decrease in yield at higher temperatures.[1] Precise temperature control is necessary to prevent product decomposition, especially in industrial-scale, solvent-free methods.[1]
Quantitative Data on Reaction Parameters:
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Methanol | 92.1 | [1] |
| Ethanol | 84.4 | [1] | |
| Isopropyl Alcohol | Lower than Ethanol | [1] | |
| Reactant Ratio (Ammonium Acetate:Ethyl Acetoacetate) | 3.0:1.0 | 92 | [2] |
| Temperature (Continuous Flow) | 30°C | 84 | [1] |
| 50°C | 94 | [1][3] | |
| Reaction Time (Batch, Room Temp) | 20 hours | 92 | [2] |
Possible Cause: Inefficient Catalyst
Solution:
-
While the reaction can proceed without a catalyst, the use of a weak acid catalyst like acetic acid or n-propanoic acid can enhance the reaction rate.[2][4][5] The catalyst facilitates the proton transfer steps in the enamine formation.[1] The optimal catalyst and its concentration should be determined experimentally for your specific reaction conditions.
Issue 2: Formation of Side Products
The formation of impurities and side products can complicate purification and reduce the overall yield.
Possible Cause: Ambident Nucleophilicity of the Product
Explanation:
This compound is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen atom and the α-carbon.[1] This can lead to side reactions, particularly if reactive electrophiles are present. For instance, acylation can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation).[11]
Solution:
-
Careful control of reaction conditions (e.g., temperature, choice of base) can help direct the reactivity towards the desired product and minimize side reactions.[11]
Possible Cause: Hantzsch Pyridine Synthesis
Explanation:
Under certain conditions, especially in the presence of an aldehyde, this compound can participate in the Hantzsch pyridine synthesis, leading to the formation of dihydropyridine derivatives as by-products.[7][8][12][13]
Solution:
-
Ensure the absence of aldehyde impurities in the starting materials and reaction vessel.
-
If aldehydes are a necessary component of a subsequent step, ensure the complete formation of this compound before their introduction.
Issue 3: Purification Difficulties
Possible Cause: Contamination with Starting Materials or By-products
Solutions:
-
Distillation: For volatile impurities and the product itself, distillation under reduced pressure can be an effective purification method.[14] Care must be taken to control the temperature to avoid product decomposition.[1][14]
-
Recrystallization: If the product is a solid or can be crystallized, recrystallization from a suitable solvent can be used to remove impurities.
-
Chromatography: For challenging separations, column chromatography can be employed. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonium Acetate (Batch Process)
-
Reactants: Ethyl acetoacetate and ammonium acetate.
-
Solvent: Methanol.
-
Procedure: a. In a round-bottom flask, dissolve ammonium acetate in methanol. b. Add ethyl acetoacetate to the solution. A typical molar ratio of ammonium acetate to ethyl acetoacetate is 3:1.[2] c. Stir the reaction mixture at room temperature for 20 hours.[2] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the resulting crude product, for example, by distillation or recrystallization, to obtain this compound.
Protocol 2: Continuous Flow Synthesis of this compound
-
Reactants: Ethyl acetoacetate and a 25% aqueous ammonia solution.
-
Apparatus: A continuous flow reactor system, such as a heated tubular reactor with a T-mixer for reactant introduction.[3]
-
Procedure: a. Set the temperature of the reactor to 50°C.[3] b. Pump ethyl acetoacetate and the aqueous ammonia solution into the T-mixer at a controlled flow rate to achieve a desired residence time (e.g., 22 minutes) and reactant ratio (e.g., 1:3 ethyl acetoacetate to ammonia).[3] c. The product mixture exits the reactor continuously. d. The product can be isolated from the aqueous stream, often with high purity requiring minimal further purification.[5]
Visualizations
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. nbinno.com [nbinno.com]
- 7. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of Ethyl 3-aminocrotonate
Welcome to the technical support center for the synthesis of Ethyl 3-aminocrotonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this versatile intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction and minimize side reactions.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, primarily from ethyl acetoacetate and an ammonia source.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between ethyl acetoacetate and ammonia or ammonium acetate is an equilibrium process. Ensure you are using an excess of the ammonia source to drive the equilibrium towards the product. A molar ratio of 3:1 of ammonium acetate to ethyl acetoacetate has been shown to give good yields.[1][2] Also, allow for sufficient reaction time; studies have shown that up to 20 hours at room temperature may be necessary for optimal conversion.[1][2]
-
Suboptimal Temperature: Temperature control is critical. While gentle heating can increase the reaction rate, excessive temperatures can lead to product decomposition and side reactions.[3] For continuous flow processes with aqueous ammonia, increasing the temperature from 30°C to 50°C has been shown to increase the yield from 84% to 94%.[3][4] However, in some batch experiments, a similar temperature increase led to a decrease in yield.[3] It is crucial to optimize the temperature for your specific setup.
-
Improper Solvent: The choice of solvent can significantly impact the reaction. Polar protic solvents like methanol or ethanol are generally preferred as they dissolve the reactants and stabilize the enamine intermediate.[2] Methanol has been reported to be a particularly effective and economical choice.[2]
-
Workup Losses: Ensure efficient extraction of the product during workup. This compound has some water solubility, so multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate are recommended.
Q2: I am observing a significant amount of a white, crystalline solid byproduct. What is it and how can I prevent its formation?
A2: The most common crystalline byproduct in this synthesis is dehydroacetic acid . This compound arises from the self-condensation of the starting material, ethyl acetoacetate, particularly under basic conditions or with prolonged heating.[5]
-
Mechanism of Formation: Under basic conditions, the enolate of ethyl acetoacetate can attack the carbonyl group of another molecule of ethyl acetoacetate, leading to a cyclization and dehydration cascade to form dehydroacetic acid.
-
Prevention Strategies:
-
Temperature Control: Avoid high reaction temperatures. The formation of dehydroacetic acid is favored at elevated temperatures.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed. One study noted that with increasing reaction time, the yield of this compound increased and then decreased due to the appearance of byproducts.[2]
-
Control of Basicity: While a basic environment is necessary for the desired reaction, overly strong basic conditions can promote the self-condensation of ethyl acetoacetate. Using ammonium acetate provides a buffered system that is generally effective.
-
Q3: My final product is a yellow to brownish color, even after purification. What causes this discoloration and how can I obtain a colorless product?
A3: The yellow or brownish discoloration is often due to the presence of minor impurities and decomposition products.
-
Potential Causes:
-
Air Oxidation: Enamines can be sensitive to air and may oxidize over time, leading to colored impurities.
-
Trace Aldehydes: If there are trace amounts of aldehydes present in your starting materials or formed during the reaction, they can participate in Hantzsch-type pyridine synthesis, which can lead to colored byproducts.[6][7]
-
Thermal Decomposition: As mentioned, overheating can cause decomposition, which may result in colored tars.
-
-
Troubleshooting:
-
Purification Method: Distillation under reduced pressure is often effective for removing colored impurities. Column chromatography on silica gel using a mixture of ethyl acetate and hexanes is another excellent method for obtaining a pure, colorless product.[2]
-
Inert Atmosphere: For storage of the purified product, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Starting Material Purity: Ensure the purity of your ethyl acetoacetate, as impurities can lead to colored side products.
-
Q4: I suspect the formation of other byproducts. What are the possibilities and how can I identify them?
A4: Besides dehydroacetic acid, other side reactions are possible, though often less prevalent under optimized conditions.
-
Potential Side Products:
-
Michael Adducts: The product, this compound, is a Michael donor and could potentially react with a Michael acceptor if one is present. For instance, it could react with unreacted ethyl acetoacetate under certain conditions, though this is less commonly reported.
-
Pyrrole Derivatives: In a reaction known as the Knorr pyrrole synthesis, β-ketoesters can react with α-amino ketones to form pyrroles. While not a direct side reaction from the primary starting materials, if any α-amino ketone impurities are present or formed, this pathway could lead to heterocyclic byproducts.
-
-
Identification Techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for identifying and quantifying volatile impurities in your crude reaction mixture or purified product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide detailed structural information about any significant impurities present.
-
TLC (Thin Layer Chromatography): A simple and quick method to check for the presence of multiple components in your reaction mixture.
-
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of this compound, as reported in the literature.
| Reactant Ratio (Ammonia Source:Ethyl Acetoacetate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3:1 (Ammonium Acetate) | Methanol | Room Temperature | 20 | 92 | [1][2] |
| 1:3 (Aqueous Ammonia) | - | 50 | Continuous Flow (22 min residence) | 94 | [4][8] |
| 1:1 (Aqueous Ammonia) | Isopropanol | Room Temperature | 3 | 59 | [4] |
| 1:3 (Aqueous Ammonia) | Isopropanol | Room Temperature | 1.25 | 73 | [4] |
| 1:2:1 (Methyl Acetoacetate:Ammonia:Isopropanol) | Isopropanol | Room Temperature | - | - | [4] |
| 1:2:3 (Methyl Acetoacetate:Ammonia:Isopropanol) | Isopropanol | Room Temperature | 2 | 86 | [4] |
| 1:1 with catalyst | - | 20-60 | - | 93-100 | [4] |
Experimental Protocols
Standard Laboratory Synthesis of this compound
This protocol is a widely used laboratory method for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in methanol.
-
Addition of Ammonia Source: To the solution, add ammonium acetate (3 equivalents).
-
Reaction: Stir the mixture at room temperature for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:3 ethyl acetate/hexanes solvent system.[2]
-
Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the ethyl acetoacetate spot on TLC), remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer three times with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 10-25% ethyl acetate in n-hexane to obtain pure this compound as a colorless liquid. A yield of approximately 92% can be expected with this method.[2]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting common issues in Hantzsch reaction with Ethyl 3-aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyl 3-aminocrotonate in the Hantzsch dihydropyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch reaction in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the common causes and how can I improve this?
A: Low yields are a frequent challenge in the classical Hantzsch synthesis, often stemming from suboptimal reaction conditions or reactant issues.[1][2][3] The classical approach can necessitate long reaction times and harsh conditions, potentially leading to product degradation.[1][3]
Potential Causes & Solutions:
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or this compound can significantly hinder the reaction.[1] Ensure all reactants are of high purity. The purity of this compound is particularly crucial for achieving good yields.[4]
-
Reaction Conditions: Prolonged heating can decompose the 1,4-dihydropyridine (1,4-DHP) product.[1] It is essential to optimize both temperature and reaction time.
-
Inefficient Catalysis: The uncatalyzed reaction is often slow and low-yielding.[5] Employing a catalyst can dramatically accelerate the reaction and improve conversion.[1] A wide range of effective catalysts includes Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and modern heterogeneous catalysts.[1][3][5]
-
Suboptimal Energy Source: Conventional heating can be inefficient. Alternative energy sources like microwave or ultrasound irradiation can significantly decrease reaction times (often to minutes) and boost yields.[1][6]
-
Solvent Choice: While ethanol and acetic acid are traditional solvents, they may not be ideal for all substrates.[1] Greener and sometimes more effective options include conducting the reaction in water, aqueous micelles, or under solvent-free conditions.[1][3][7][8]
Q2: I'm observing a significant colored impurity, which I suspect is the oxidized pyridine derivative. How can I prevent its formation?
A: The oxidation of the desired 1,4-dihydropyridine to the corresponding aromatic pyridine is a very common side reaction, especially under harsh conditions or exposure to air.[1][3] This oxidation is the same process that DHP-based drugs undergo in the liver via cytochrome P-450.[3][9]
Preventative Measures:
-
Inert Atmosphere: To prevent aerial oxidation, conduct the reaction under an inert atmosphere such as nitrogen or argon.[1]
-
Milder Conditions: Avoid excessively high temperatures and prolonged reaction times, which promote aromatization.
-
Choice of Oxidant (if aromatization is desired): If the pyridine is the target molecule, be aware that classical oxidants like KMnO₄ or HNO₃ can be harsh and lead to difficult workups and side products.[2][3] Milder and more efficient methods for aromatization have been developed.[3][10]
Q3: I'm getting a mixture of products that is difficult to purify. What are potential side reactions and how can I improve selectivity?
A: The Hantzsch reaction can proceed through at least five different mechanistic pathways, which can lead to unexpected products depending on the reactants and conditions.[3]
Common Side Reactions & Solutions:
-
Michael Adducts: The formation of stable Michael adducts can compete with the desired cyclization, reducing the yield of the 1,4-DHP.[1]
-
Symmetrical Byproducts: When using a modified Hantzsch approach (e.g., reacting this compound with a different β-ketoester), the formation of undesired symmetrical diester byproducts can be a common issue.[11] Careful control over stoichiometry and the order of reagent addition can help minimize this.[2]
-
Substrate-Dependent Products: Certain substrates can lead to unexpected cyclizations. For example, using o-methoxybenzaldehyde has been shown to produce a substituted pyran derivative instead of the expected 1,4-DHP.[4] If you observe an unexpected product, a thorough structural analysis (NMR, MS) is recommended.
-
Purification: Most Hantzsch products require purification by recrystallization from a suitable solvent (like ethanol) or by column chromatography to remove unreacted starting materials and side products.[1][12]
Q4: My chosen catalyst is difficult to remove or seems ineffective. What are some better alternatives?
A: While traditional homogeneous acid catalysts (e.g., p-TSA, HCl) can be effective, their removal can complicate the workup process.[2] Modern catalysts offer significant advantages.
Catalyst Recommendations:
-
Heterogeneous Catalysts: Solid-supported acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or zeolites, are highly efficient and can be easily removed by simple filtration, allowing for reuse.[5][13][14]
-
Green Catalysts: Environmentally friendly options like tannic acid have shown high efficacy, often using water as a solvent.[5]
-
Catalyst Optimization: The effectiveness of a catalyst is substrate-dependent. It is advisable to screen a few options to find the optimal choice for your specific reaction (see Table 1).
Frequently Asked Questions (FAQs)
FAQ 1: What is the specific role of using pre-formed this compound?
This compound is a β-enamino ester, which serves as a pre-formed enamine intermediate.[11][15] In the classical Hantzsch synthesis, this intermediate is formed in-situ from a β-ketoester and an ammonia source.[16] Using pre-formed this compound is particularly advantageous for the synthesis of unsymmetrical 1,4-dihydropyridines, where two different ester groups are desired on the final product, which helps avoid the formation of symmetrical byproducts.[11]
FAQ 2: Can I use microwave or ultrasound for this reaction?
Yes, and it is often highly recommended. Both microwave and ultrasound irradiation are modern techniques that can dramatically accelerate the Hantzsch reaction, often reducing reaction times from many hours to just a few minutes.[1][6] These methods frequently lead to higher yields and cleaner product formation compared to conventional heating.[1]
FAQ 3: What is the best solvent for the Hantzsch reaction?
There is no single "best" solvent, as the optimal choice depends on the specific substrates and catalyst used.
-
Traditional Solvents: Ethanol and acetic acid are most commonly used but can require long reflux times.[17]
-
Green Solvents: Water has proven to be an excellent medium for this reaction, often providing good yields without any catalyst.[8][17][18] Using aqueous micelles has also been reported to give yields above 90%.[3]
-
Solvent-Free: Performing the reaction under solvent-free conditions is another green and efficient alternative, which can simplify workup and reduce waste.[7][12][14]
Data & Protocols
Data Presentation
Table 1: Comparison of Select Catalytic Systems for Hantzsch Synthesis (Data adapted from model reaction of benzaldehyde, ethyl acetoacetate, and an ammonia source)
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None | NH₄OAc | Ethanol | Reflux | 8 | 65% | [5] |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82% | [5] |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94% | [5] |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96% | [5] |
| Ceric Ammonium Nitrate (CAN) | NH₄OAc | None | Room Temp | 2.5 | High Yield | [3][12] |
| γ-Al₂O₃ Nanoparticles | NH₄OAc | None | 90 | 0.08 | 95% | [14] |
Table 2: Impact of Methodology on Reaction Conditions and Yield
| Methodology | Typical Reaction Time | Typical Yield Range | Key Advantages | References |
| Conventional Heating | 4 - 12 hours | 60 - 85% | Simple setup | [1][5][19] |
| Microwave Irradiation | 5 - 15 minutes | 82 - 95% | Rapid, high efficiency, clean | [1][2][6] |
| Ultrasound Irradiation | 30 - 60 minutes | > 90% | Fast, high yields, works well in aqueous media | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Hantzsch Synthesis using this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aldehyde (1.0 mmol) and a β-ketoester (e.g., methyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., isopropanol or ethanol, 10-20 mL).[4][20]
-
Addition of Enamine: Add this compound (1.0 mmol) to the mixture.[20]
-
Catalyst Addition: If used, add a catalytic amount of your chosen catalyst (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).[20]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration, washed with cold solvent, and dried.[20] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1][20]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
Reactant Setup: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and an ammonia source like ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
Workup: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Visual Guides
Caption: Troubleshooting workflow for low yield in the Hantzsch reaction.
Caption: Key reaction pathways in the Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 626-34-6 | Benchchem [benchchem.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 20. benchchem.com [benchchem.com]
Stability and storage guidelines for Ethyl 3-aminocrotonate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is stable under normal and recommended storage conditions.[1][2][3] However, it is sensitive to air and moisture and can be hygroscopic.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Some sources recommend storage in a designated corrosives area.[1][2]
Q3: Is this compound sensitive to light?
A3: While the provided documentation does not explicitly mention light sensitivity, as a general good laboratory practice for chemical intermediates, it is advisable to store it in an opaque or amber container to minimize potential light-induced degradation.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1][2][3][4][5] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, thermal decomposition of this compound can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]
Troubleshooting Guide
Problem: The this compound has changed color (e.g., darkened).
-
Possible Cause: This may indicate degradation due to improper storage, such as exposure to air, moisture, or incompatible substances.
-
Solution: Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place away from incompatible materials. If the color change is significant, it is recommended to use a fresh batch for critical experiments.
Problem: The material has solidified or appears clumpy.
-
Possible Cause: this compound has a melting point between 33-35 °C and can exist as a solid or fused solid. It is also hygroscopic, and moisture absorption can lead to clumping.[4]
-
Solution: If the material has solidified due to cool storage temperatures, it can be gently warmed to melt. If clumping is due to moisture, ensure the container is tightly sealed and consider storing it in a desiccator.
Problem: Inconsistent experimental results are being observed.
-
Possible Cause: This could be due to the degradation of the this compound.
-
Solution: Verify the integrity of your stored material. If degradation is suspected, it is advisable to open a new container of the reagent and compare the results. Ensure proper handling procedures are followed to minimize exposure to air and moisture during use.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid or fused solid[6][7] |
| Melting Point | 33 - 35 °C |
| Boiling Point | 210 - 215 °C |
| Flash Point | 97 °C (closed cup)[1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents[1][2][3][4][5] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, nitrogen oxides[1][2] |
Table 2: Recommended Storage and Handling Guidelines
| Parameter | Guideline |
| Storage Temperature | Store in a cool place[4] |
| Atmosphere | Store in a dry, well-ventilated area[1][3] |
| Container | Tightly closed container[1][2][3] |
| Handling | Use with adequate ventilation. Avoid contact with skin and eyes. Wash thoroughly after handling. Minimize dust generation.[1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and appropriate respiratory protection[1][3] |
Experimental Protocols
Protocol 1: Best Practices for Handling and Aliquoting this compound
-
Preparation: Work in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation on the cold product.
-
Inert Atmosphere (Optional but Recommended): For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box.
-
Aliquoting: Quickly weigh and transfer the desired amount of this compound to a separate, clean, and dry container.
-
Sealing: Tightly reseal the main container immediately after use to minimize exposure to air and moisture.
-
Storage of Aliquots: Store aliquots in tightly sealed containers under the recommended storage conditions.
Mandatory Visualization
Caption: Workflow for Handling and Storing this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. godavaribiorefineries.com [godavaribiorefineries.com]
- 2. fishersci.com [fishersci.com]
- 3. godavaribiorefineries.com [godavaribiorefineries.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Identifying and minimizing impurities in Ethyl 3-aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound (CAS 626-34-6) is a versatile chemical intermediate, specifically a β-enamino ester, widely used in organic synthesis.[1][2] Its dual functionality as both a nucleophile and an electrophile makes it a valuable building block for various heterocyclic compounds, which are common structures in many pharmaceuticals.[1][2] High purity is paramount in pharmaceutical applications to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) and to avoid the introduction of potentially harmful substances.[2][3]
Q2: What are the most common impurities found in this compound?
A2: Common impurities typically arise from the synthesis process or degradation. These can include unreacted starting materials like ethyl acetoacetate, residual solvents such as ethanol, and by-products from side reactions.[4] One common synthetic route is the condensation of ethyl acetoacetate with an ammonia source, which can leave starting material if the reaction does not go to completion.[1][5]
Q3: What causes a yellow or off-white color in this compound?
A3: While pure this compound can range from colorless to pale yellow, a pronounced yellow or cream color may indicate the presence of impurities or degradation products.[4][6] The compound is known to be sensitive to air and moisture, which can lead to degradation over time.[3]
Q4: How should this compound be properly stored to minimize degradation?
A4: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Refrigeration is also recommended to slow down potential degradation pathways.
Troubleshooting Guide
Q1: My final product yield is low and the color is dark yellow. What are the likely causes?
A1: A low yield accompanied by a dark color often points to issues in the reaction conditions or work-up process.
-
Incorrect Reaction Time: In the synthesis from ethyl acetoacetate and ammonium acetate, an extended reaction time can lead to the formation of by-products, which can decrease the yield and contribute to discoloration.[5]
-
Suboptimal Reagent Ratio: The molar ratio of the ammonia source to ethyl acetoacetate is critical. An improper ratio can lead to incomplete conversion and the formation of side products.[5]
-
Inefficient Purification: The purification method may not be effectively removing colored impurities. Consider alternative purification techniques or optimizing the current one.
Q2: I have an unexpected peak in my GC/HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic analytical approach.
-
Review Starting Materials: Check the purity of your starting materials (e.g., ethyl acetoacetate) as the impurity may be carried through the synthesis.
-
Mass Spectrometry (MS): Couple your GC or HPLC to a mass spectrometer. The mass-to-charge ratio provided by GC-MS or LC-MS is a powerful tool for determining the molecular weight of the impurity, which is a critical step in its identification.[7][8]
-
NMR Spectroscopy: If the impurity can be isolated, for instance through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.[8][9]
-
Spiking Study: If you suspect a specific compound (e.g., unreacted starting material), "spike" your sample with a small amount of a pure standard of that compound. If the peak area of your unknown increases, it confirms its identity.
Q3: My NMR spectrum shows significant amounts of unreacted ethyl acetoacetate. How can I remove it?
A3: Ethyl acetoacetate has a different polarity and boiling point than this compound, which can be exploited for purification.
-
Aqueous Wash: Performing an acidic wash during the work-up can help protonate the enamine, making it more water-soluble, while the less polar ethyl acetoacetate remains in the organic layer. Subsequent neutralization would be required.
-
Chromatography: Flash chromatography using a suitable solvent system (e.g., silica gel with a hexane/ethyl acetate gradient) can effectively separate the more polar this compound from the less polar ethyl acetoacetate.[10]
-
Distillation: If the boiling points are sufficiently different, vacuum distillation could be an option for separation on a larger scale.
Q4: My purification by recrystallization is not removing a specific impurity. What could be the reason?
A4: The effectiveness of recrystallization depends on the solubility properties of the product and the impurity in the chosen solvent.
-
Similar Solubility: The impurity may have a very similar solubility profile to this compound in the selected solvent, causing it to co-crystallize.
-
Solid Solution Formation: In some cases, impurities can be incorporated into the crystal lattice of the main product, forming a solid solution.[11] This makes them very difficult to remove by simple recrystallization.[11]
-
Solution: Experiment with different crystallization solvents or solvent mixtures. If recrystallization fails, consider a different purification technique like chromatography or a chemical treatment that selectively reacts with the impurity. In some cases, a phase transformation (crystallizing a different polymorph or salt) can help reject the stubborn impurity.[11]
Data Presentation
Table 1: Common Impurities in this compound and Their Identification
| Impurity Name | Potential Source | Typical Analytical Method |
|---|---|---|
| Ethyl Acetoacetate | Unreacted starting material from condensation synthesis.[1][5] | GC-MS, HPLC, NMR |
| Ethanol | Residual solvent from synthesis or esterification.[4][5] | GC (Headspace), NMR |
| 3-Aminocrotonic acid | Hydrolysis of the ester group.[1] | HPLC, LC-MS |
| Dimerization/Polymerization Products | Side reactions during synthesis or storage.[10] | HPLC, LC-MS, NMR |
| Mthis compound | Use of methanol as a solvent with transesterification side reaction.[4] | GC-MS, HPLC |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases.[7] | Purity (% area), retention time, quantification of non-volatile impurities. | High resolution, sensitive, widely applicable.[7][9] | Requires reference standards for absolute quantification. |
| GC-FID | Separation of volatile compounds based on boiling point and polarity.[7] | Purity (% area), detection of residual solvents and volatile impurities. | Excellent for volatile compounds, high sensitivity.[8] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation followed by mass analysis.[8] | Molecular weight of impurities, structural fragments. | High sensitivity and specificity, powerful for identification.[7][8] | More complex instrumentation, potential for matrix effects. |
| qNMR | Measures nuclear spin resonance in a magnetic field.[9] | Absolute purity determination, structural confirmation of product and impurities. | Primary analytical method, no need for specific impurity standards.[9] | Lower sensitivity than chromatographic methods, requires expertise. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-FID
-
Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks.
Protocol 2: Purification of this compound by Flash Chromatography
-
Stationary Phase: Prepare a column with silica gel (e.g., 60-120 mesh) in the chosen mobile phase.[10]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
-
Mobile Phase (Elution): Begin elution with a non-polar solvent (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical starting gradient might be 95:5 Hexane:Ethyl Acetate, gradually increasing to 70:30.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the systematic identification of unknown impurities.
Caption: Troubleshooting decision tree for addressing low product purity.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 5. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 6. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. DSpace [cora.ucc.ie]
Technical Support Center: Synthesis of Ethyl 3-aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 3-aminocrotonate, with a specific focus on the impact of solvent selection on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed method for synthesizing this compound is the condensation reaction of ethyl acetoacetate with an ammonia source, such as ammonia or ammonium acetate.[1][2] This reaction is valued for its efficiency and is a foundational method in organic synthesis.[1]
Q2: How does the choice of solvent affect the yield of this compound?
The solvent plays a crucial role in the synthesis of this compound, significantly influencing the reaction yield.[1][2] Studies have shown that polar protic solvents are generally effective. For instance, in a comparative study, methanol was found to be a more economical and efficient solvent than ethanol or isopropyl alcohol, providing the highest yield.[2] The choice of solvent can impact the solubility of reactants, particularly the ammonium salt, thereby promoting the desired reaction.[2]
Q3: Can the synthesis be performed without a solvent?
Yes, solvent-free methods for the synthesis of this compound have been developed.[1] One such protocol involves heating ethyl acetoacetate and ammonium acetate at 60°C for 18 hours, which can achieve a yield of 78.3%.[1] These solvent-free approaches are particularly attractive for industrial applications as they reduce operational costs and environmental impact by eliminating the need for solvent recovery.[1]
Q4: What are the optimal reaction conditions for synthesizing this compound in methanol?
Based on experimental findings, the optimal conditions for synthesizing this compound using methanol as a solvent are:
-
Solvent: Methanol[2]
-
Reactants: Ethyl acetoacetate and ammonium acetate[2]
-
Molar Ratio: A 3.0:1.0 molar ratio of ammonium acetate to ethyl acetoacetate has been shown to achieve the maximum yield.[2]
-
Reaction Time: 20 hours at room temperature.[2] Longer reaction times can lead to the formation of by-products and a decrease in yield.[2]
-
Temperature: The reaction is typically conducted at room temperature.[2]
Q5: What are some common issues encountered during the synthesis and how can they be addressed?
A common issue is the formation of by-products, which can lower the overall yield.[2] This can be mitigated by optimizing the reaction time and the molar ratio of the reactants.[2] For instance, extending the reaction time beyond the optimum 20 hours in methanol can lead to a decrease in yield due to by-product formation.[2] Precise temperature control is also crucial, especially in solvent-free methods, to prevent product decomposition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Sub-optimal solvent choice. | Switch to a more efficient solvent like methanol.[2] |
| Incorrect molar ratio of reactants. | Use an optimized molar ratio, such as 3.0:1.0 of ammonium acetate to ethyl acetoacetate.[2] | |
| Reaction time is too short or too long. | Optimize the reaction time; for methanol at room temperature, 20 hours is recommended.[2] | |
| Inefficient mixing. | Ensure adequate stirring throughout the reaction. | |
| Product Impurity | Formation of by-products. | Adhere to the optimal reaction time to minimize by-product formation.[2] Purify the product using column chromatography.[2] |
| Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the starting material is fully consumed.[2] | |
| Product Decomposition | Excessive heat, especially in solvent-free reactions. | Maintain precise temperature control, for example, at 60°C for the solvent-free method.[1] |
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 92.1[2] |
| 2 | Ethanol | 84.4[2] |
| 3 | Isopropyl alcohol | 73.7[2] |
Reaction conditions: Ethyl acetoacetate and ammonium acetate (3:1 molar ratio), room temperature, 20 hours.[2]
Experimental Protocols
Synthesis of this compound using Methanol as Solvent [2]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 3.312 g (0.036 mole) of ammonium acetate in 1.45 ml of methanol.
-
Addition of Ethyl Acetoacetate: To the solution, add 1.53 ml (0.012 mole) of ethyl acetoacetate.
-
Reaction: Stir the mixture for 20 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of 25% EtOAc/hexanes until the starting material is no longer detectable.
-
Work-up:
-
Once the reaction is complete, evaporate the solvent.
-
Dissolve the residue in 30 ml of CH₂Cl₂.
-
Extract the organic layer three times with brine.
-
Dry the organic phase over MgSO₄ and filter.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the resulting colorless liquid by column chromatography using silica gel as the adsorbent and a gradient of 10-25% EtOAc/n-hexanes as the eluting solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the synthesis of this compound.
References
Managing temperature fluctuations in Ethyl 3-aminocrotonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-aminocrotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on managing temperature fluctuations.
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that can significantly impact the yield.[1] In batch processes, higher temperatures (e.g., 50°C) can sometimes lead to decreased yields, while in continuous flow setups, increased temperatures (from 30°C to 50°C) have been shown to improve yields.[1] | Optimize Temperature: For batch reactions, consider running the reaction at room temperature (around 20-25°C). For continuous flow, a higher temperature of around 50°C may be optimal.[1][2] It is crucial to monitor the internal reaction temperature closely. |
| Incorrect Reaction Time: Extended reaction times can lead to the formation of by-products, which will lower the overall yield of the desired product. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (ethyl acetoacetate). A study found that a reaction time of 20 hours at room temperature provided the optimal yield. | |
| Inefficient Mixing: Poor agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture, potentially causing decomposition or side reactions. | Ensure Vigorous Stirring: Use an overhead mechanical stirrer for larger scale reactions or a magnetic stir bar of appropriate size for smaller reactions to ensure uniform temperature distribution. | |
| Formation of Impurities/By-products | High Reaction Temperature: Elevated temperatures can promote side reactions, such as self-condensation of ethyl acetoacetate or decomposition of the enamine product. | Maintain Lower Temperatures: For batch synthesis, maintaining a temperature at or below room temperature can minimize the formation of impurities. |
| Incorrect Stoichiometry: An improper ratio of reactants (ethyl acetoacetate to ammonia source) can lead to incomplete conversion and the presence of unreacted starting materials or side products. | Optimize Reactant Ratio: A molar ratio of 1:3 of ethyl acetoacetate to ammonium acetate has been shown to be effective. | |
| Reaction "Runaway" or Exotherm | Poor Heat Dissipation: The reaction between ethyl acetoacetate and an ammonia source can be exothermic, releasing heat. Without adequate cooling, the reaction temperature can rise uncontrollably. | Utilize a Cooling Bath: For batch reactions, especially on a larger scale, it is advisable to use a water or ice bath to dissipate the heat generated. Add reagents slowly to control the rate of the reaction and heat generation. |
| Rapid Addition of Reagents: Adding the ammonia source too quickly to the ethyl acetoacetate can lead to a rapid exotherm that is difficult to control. | Slow, Controlled Addition: Add the ammonia source dropwise or in small portions to the ethyl acetoacetate solution while monitoring the internal temperature. | |
| Inconsistent Results | Fluctuating Ambient Temperature: If the reaction is run at "room temperature," significant fluctuations in the laboratory's ambient temperature can lead to variability in reaction rate and yield. | Use a Controlled Temperature Bath: To ensure reproducibility, use a water bath or oil bath set to a specific temperature rather than relying on ambient conditions. |
| Moisture in Reactants or Solvents: this compound is sensitive to moisture. The presence of water can lead to hydrolysis of the ester or other side reactions. | Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Store reactants appropriately to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for this compound synthesis depends on the reaction setup. For batch reactions using an ammonia source like ammonium acetate, a temperature range of 20°C to 60°C has been explored.[1] However, some studies indicate that running the reaction at room temperature (around 20-25°C) can provide a good yield while minimizing by-product formation.[2] In continuous flow processes, a higher temperature of 50°C has been shown to produce a high yield of 94%.[2]
Q2: How can I effectively control the temperature of my reaction?
A2: For effective temperature control, consider the following:
-
Heating: Use a thermostatically controlled oil bath or heating mantle for temperatures above room temperature. A water bath is suitable for gentle heating up to 80°C.
-
Cooling: For reactions requiring cooling, an ice-water bath (0°C), a salt-ice bath (down to -20°C), or a dry ice/acetone bath (-78°C) can be used. For precise and prolonged cooling, a cryocooler or a circulating chiller is recommended.
-
Monitoring: Always monitor the internal temperature of the reaction using a thermometer or thermocouple.
-
Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Q3: Is the synthesis of this compound an exothermic or endothermic reaction?
A3: The reaction between a ketone (like the keto-form of ethyl acetoacetate) and an amine to form an enamine is generally an exothermic process, meaning it releases heat. It is important to have adequate temperature control measures in place, such as a cooling bath, especially when running the reaction on a larger scale, to prevent a thermal runaway.
Q4: What are the potential side reactions if the temperature is not controlled properly?
A4: Poor temperature control can lead to several side reactions, including:
-
Formation of by-products: Higher temperatures can promote the formation of unidentified by-products, leading to a lower yield and purity of the desired this compound.
-
Decomposition: Although the boiling point of this compound is high (210-215°C), prolonged exposure to high temperatures during the reaction could lead to decomposition.[3]
-
Regioselectivity Issues in Subsequent Reactions: Enamines like this compound can react at either the nitrogen or the α-carbon. While this is more relevant for subsequent reactions, the purity of the initial enamine, as influenced by temperature, can affect the outcome of these later steps.
Q5: How does reaction time interact with temperature?
A5: Reaction time and temperature are interconnected. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of this compound, simply increasing the temperature to reduce the reaction time may be counterproductive, as it can lead to a higher prevalence of side reactions and a lower overall yield in batch processes.[1] It is recommended to find an optimal balance. For instance, a longer reaction time of 20 hours at a controlled room temperature has been shown to be effective.
Data Presentation
Table 1: Effect of Temperature on the Yield of this compound in Different Reaction Systems
| Reaction System | Temperature (°C) | Yield (%) | Reference |
| Continuous Flow | 30 | 84 | [1] |
| Continuous Flow | 50 | 94 | [1][2] |
| Batch | 25 | Higher Yield | [1] |
| Batch | 50 | Lower Yield | [1] |
Table 2: Influence of Reaction Time on the Yield of this compound at Room Temperature
| Reaction Time (hours) | Yield (%) |
| 14 | 47.8 |
| 16 | 65.2 |
| 18 | 81.5 |
| 20 | 92.0 |
Data adapted from a study optimizing reaction conditions at room temperature with methanol as the solvent.
Experimental Protocols
Protocol 1: Batch Synthesis of this compound at Room Temperature
This protocol is based on the reaction of ethyl acetoacetate with ammonium carbamate in methanol.
Materials:
-
Ethyl acetoacetate
-
Ammonium carbamate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in methanol, add ammonium carbamate (1.0 eq) in one portion at room temperature (20°C).[2]
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC (eluent: cyclohexane/EtOAc 1:1).[2]
-
Continue stirring for approximately 1.5 hours, by which time all the solid material should dissolve, resulting in a clear yellow solution.[2]
-
Once the reaction is complete, concentrate the reaction mixture to dryness using a rotary evaporator to yield this compound as a yellow liquid.[2]
Protocol 2: Continuous Flow Synthesis of this compound
This protocol describes a continuous flow method for the synthesis of this compound.
Equipment:
-
SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)
-
T-mixer
-
Syringe pumps
-
Heating system for the reactor
Procedure:
-
Set up the continuous flow system with the T-mixer connected to the tubular reactor.
-
Heat the tubular reactor to the desired temperature (e.g., 50°C).[2]
-
Using separate syringe pumps, introduce ethyl acetoacetate and a 25% aqueous ammonia solution into the T-mixer at a ratio of 1:3.[2]
-
Adjust the flow rates to achieve a residence time of approximately 22 minutes within the heated reactor.[2]
-
Collect the output from the reactor. The product, this compound, can then be isolated and purified as needed. This method has been reported to achieve a yield of 94% at 50°C.[2]
Visualizations
Caption: Troubleshooting workflow for managing temperature in this compound reactions.
Caption: Simplified reaction pathway for the formation of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 3-Aminocrotonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions utilizing ethyl 3-aminocrotonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of common reactions involving this compound, such as the Hantzsch pyridine synthesis and the Knorr pyrrole synthesis.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before initiating work-up. - In Hantzsch synthesis, the initial product is a 1,4-dihydropyridine which requires oxidation. Ensure the oxidizing agent is active and used in the correct stoichiometric amount.[1] |
| Suboptimal Reaction Conditions | - For Hantzsch synthesis, consider alternative catalysts to traditional methods. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can increase yields to over 90%.[1] |
| Product Loss During Work-up | - Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Side Reactions | - In unsymmetrical Hantzsch reactions, the order of reagent addition is crucial to prevent the formation of byproducts. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] |
Issue 2: Presence of Impurities and Side Products
| Impurity/Side Product | Identification | Mitigation and Removal |
| Unreacted Starting Materials | - TLC analysis will show spots corresponding to the starting materials. | - Optimize reaction time and temperature. - Use column chromatography for purification. |
| Self-Condensation Products | - Can be complex mixtures, often appearing as baseline material on TLC. | - Control the reaction temperature and order of reagent addition carefully. |
| Oxidation Byproducts (Hantzsch) | - Can result from over-oxidation. | - Use milder oxidizing agents like iodine in refluxing methanol.[1] |
| Furan Byproducts (Paal-Knorr) | - Occurs under highly acidic conditions (pH < 3). | - Maintain a neutral or weakly acidic reaction medium.[2] |
| Tarry Materials | - Dark, viscous residue. | - Often due to polymerization at high temperatures or under strongly acidic conditions. Lower the reaction temperature and consider a milder catalyst. |
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis resulted in a low yield. What are the common reasons and how can I improve it?
A1: Low yields in Hantzsch synthesis can stem from several factors. A primary cause is incomplete oxidation of the initially formed 1,4-dihydropyridine to the final pyridine product. Ensure your oxidizing agent is effective and used in the correct amount. Another common issue is suboptimal reaction conditions. Traditional methods using refluxing ethanol can be inefficient.[1] Consider using alternative catalysts and solvent systems. For example, employing p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been demonstrated to boost yields significantly, often exceeding 90%.[1] Additionally, side reactions can consume starting materials, thus lowering the yield of the desired product. The sequence of adding reagents can be critical in preventing these side reactions.[1]
Q2: I am struggling to purify my final product. What are some effective purification strategies?
A2: Purification of products from this compound reactions often involves standard techniques like column chromatography or recrystallization. For Hantzsch synthesis products, after the oxidation step, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by distillation, crystallization, or column chromatography. In the Knorr pyrrole synthesis, after the reaction, the mixture is often poured into cold water to precipitate the crude product, which is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Q3: How can I minimize the formation of furan byproducts in my Paal-Knorr pyrrole synthesis?
A3: The formation of furan as a major byproduct in the Paal-Knorr synthesis is a common issue that arises from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine. To minimize this, it is crucial to control the acidity of the reaction medium. The reaction should be conducted under neutral or weakly acidic conditions. Using an excess of the amine can also favor the desired pyrrole formation over the competing furan synthesis.
Q4: My crude product is a dark, tarry substance that is difficult to work with. What is the cause and how can I prevent it?
A4: The formation of a dark, tarry material often indicates polymerization of the starting materials or the product itself. This is typically a result of excessively high reaction temperatures or highly acidic conditions. To prevent this, consider lowering the reaction temperature and using a milder acid catalyst or even running the reaction under neutral conditions.
Data Presentation
Table 1: Comparative Yields in Hantzsch Pyridine Synthesis with Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 10 | 40-50 |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Ultrasound | 1.5 | 96 |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 0.5 | 95 |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 1-2.5 | Excellent |
| Hydrotalcite (MgAl2-HT) | Acetonitrile | Room Temp | 6.5 | 61 |
Yields are for the synthesis of 1,4-dihydropyridine derivatives.
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis (Catalyzed by p-Toluenesulfonic Acid)
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), and a β-ketoester (1 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Knorr Pyrrole Synthesis (One-Pot)
-
Preparation of the α-aminoketone in situ:
-
Dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid in a flask equipped with a stirrer and an addition funnel.
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while keeping the temperature below 10 °C. Stir for 30 minutes after the addition is complete.
-
-
Reduction and Cyclization:
-
To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) with vigorous stirring. Control the exothermic reaction with an ice bath to keep the temperature below 40 °C.
-
-
Completion and Work-up:
-
After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
-
Pour the hot mixture into a large volume of cold water to precipitate the product.
-
-
Isolation and Purification:
-
Collect the crude product by filtration, wash with water, and air dry.
-
Recrystallize the solid from ethanol to obtain the pure pyrrole derivative.
-
Visualizations
Caption: General experimental workflow for reaction work-up and purification.
Caption: Troubleshooting guide for common issues in reactions with this compound.
References
Validation & Comparative
A Comparative Guide to Ethyl 3-Aminocrotonate and Methyl 3-Aminocrotonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the versatile intermediates available, β-enamino esters such as ethyl 3-aminocrotonate and mthis compound have established themselves as indispensable tools, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical importance. This guide provides an objective comparison of these two key reagents, supported by physical data, reactivity profiles, and detailed experimental protocols to inform synthetic strategy.
Physical and Chemical Properties
The seemingly minor difference in the ester group—ethyl versus methyl—gives rise to distinct physical properties that can influence their handling, solubility, and reaction conditions. Mthis compound is a solid at room temperature, while this compound has a lower melting point and can exist as a solid or liquid.[1][2] These differences are summarized below.
| Property | This compound | Mthis compound |
| CAS Number | 626-34-6[3] | 14205-39-1[4] |
| Molecular Formula | C₆H₁₁NO₂ | C₅H₉NO₂[4] |
| Molecular Weight | 129.16 g/mol | 115.13 g/mol [4] |
| Appearance | Off-white to light yellow solid or liquid[5] | White to off-white crystalline powder[4] |
| Melting Point | 33-35 °C[2] | 81-83 °C[4] |
| Boiling Point | 210-215 °C at 760 mmHg[2] | 112 °C at 42 mmHg[4] |
| Density | ~1.022 g/mL at 25 °C[2] | ~1.18 g/cm³ (rough estimate)[4] |
| Solubility | Soluble in water (26 g/L at 25°C), ethanol, methanol.[5] | Soluble in water (18 g/L), ethanol, acetone, chloroform.[4] |
Synthesis of 3-Aminocrotonates
Both ethyl and mthis compound are typically synthesized via the condensation of the corresponding β-ketoester (ethyl acetoacetate or methyl acetoacetate) with an ammonia source. This reaction is a cornerstone for accessing these valuable intermediates.
Experimental Protocols: Synthesis
Protocol 2.1: Synthesis of Mthis compound
This protocol is based on an optimized, industrially scalable method that utilizes an aqueous medium to enhance yield and purity.[4][6]
-
Materials: Methyl acetoacetate, aqueous ammonia (e.g., 25% solution), water, ice bath.
-
Procedure:
-
To a reaction vessel equipped with a stirrer, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[4][6]
-
While stirring, slowly add aqueous ammonia (1.5 to 4.0 mole equivalents). The addition is exothermic and the temperature should be controlled.[4]
-
After the addition is complete, heat the mixture to a temperature between 55-65 °C.[6]
-
Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until completion is confirmed by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crystalline product, wash with cold water, and dry under vacuum to obtain mthis compound as an off-white crystalline solid.
-
Protocol 2.2: Synthesis of this compound
This procedure highlights an optimized synthesis using ammonium acetate in methanol.[1]
-
Materials: Ethyl acetoacetate, ammonium acetate, methanol, dichloromethane (CH₂Cl₂), brine, magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve ammonium acetate (3.0 mole equivalents) and ethyl acetoacetate (1.0 mole equivalent) in methanol.[1]
-
Stir the solution at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography.[1]
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash three times with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product. A yield of 92% has been reported under these optimized conditions.[1]
-
If necessary, the product can be further purified by column chromatography.
-
Reactivity and Applications in Organic Synthesis
Both esters are versatile C,N-binucleophiles and are widely employed in multicomponent reactions to form complex heterocyclic systems. Their enamine functionality allows them to readily participate in Michael additions, cyclizations, and condensation reactions.[7]
The Hantzsch Pyridine Synthesis
A classic and vital application of these reagents is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a scaffold present in numerous cardiovascular drugs.[7] In this reaction, the aminocrotonate serves as the enamine component, reacting with an aldehyde and a β-dicarbonyl compound.
Mthis compound is a key intermediate in the synthesis of several "dipine" drugs, such as Nifedipine, Felodipine, and Amlodipine.[4][7][8] While direct comparative studies on the performance of the ethyl versus methyl ester in these specific syntheses are scarce, literature reports provide examples of their application.
| Target Molecule | Aminocrotonate Used | Key Reactants | Solvent / Conditions | Yield |
| Nifedipine | Methyl | Methyl 2-(2-nitrobenzylidene)acetoacetate | Methanol, reflux (64.5 °C), catalytic lower carboxylic acid.[9] | N/A |
| Nifedipine | Methyl | Methyl o-nitrobenzal acetoacetate | C₁-C₄ lower aliphatic alcohol, nitrogen-containing heterocyclic carboxylic acid catalyst.[10] | N/A |
| Amlodipine | Methyl | Ethyl 4-[2-(2,5-dimethylpyrrole-1-yl)ethoxy]acetoacetate, 2-chlorobenzaldehyde | Isopropanol, reflux for 20 hours.[11] | ~53% |
| Amlodipine | Methyl | 3-(2-Chloro-phenyl)-2-{2-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethoxy]-acetyl}-acrylic acid ethyl ester | Glacial acetic acid, stirred at 30 °C for 20 hours.[12] | N/A |
Note: The yields and conditions are taken from different literature sources and are not the result of a direct comparative experiment. They are presented to illustrate the utility of the reagents.
The Biginelli Reaction
The Biginelli reaction is another powerful multicomponent reaction for the synthesis of dihydropyrimidinones, which are of significant interest in drug discovery. While traditionally employing a β-ketoester, an aldehyde, and urea, a common and efficient variation uses a pre-formed β-enamino ester like ethyl or mthis compound.[13]
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine
The following is a general procedure for an asymmetric Hantzsch reaction using mthis compound.
-
Materials: A 2-benzylidene-3-oxobutanamide derivative (0.1 mol), mthis compound (0.1 mol), isopropyl alcohol.
-
Procedure:
-
Dissolve the 2-benzylidene-3-oxobutanamide derivative and mthis compound in isopropyl alcohol.
-
Reflux the mixture for 5 hours.[2]
-
Cool the reaction mixture. The 1,4-dihydropyridine product will precipitate.
-
Filter the solid product and purify by recrystallization from an ethanol-water mixture (9:1) to yield the final product.[2]
-
Comparative Analysis and Selection Criteria
-
Reactivity: The electronic difference between a methyl and an ethyl ester group is minimal and is unlikely to cause a significant difference in the nucleophilicity of the enamine's β-carbon. Any observed differences in reaction rates or yields are more likely attributable to steric factors or differences in solubility in a given reaction medium.
-
Physical Form and Handling: Mthis compound is a crystalline solid with a higher melting point, which can be advantageous for purification by recrystallization and for long-term storage.[4] this compound's lower melting point means it may be handled as a liquid, which can simplify its addition to a reaction mixture.[2]
-
Solubility: The choice of ester can influence the solubility of the starting material and any intermediates in the reaction solvent. This can affect reaction rates and, in some cases, the ease of product isolation. For instance, if a less polar solvent is desired, the slightly more lipophilic ethyl ester might offer better solubility.
-
Target Molecule: The primary consideration for selection is often the structure of the final target molecule. If the desired product contains a methyl ester, using mthis compound is the most direct approach, avoiding potential transesterification side reactions that could occur if an ethyl ester were used in a methanol-based solvent system, for example. The synthesis of the cardiovascular drug Amlodipine, which contains both a methyl and an ethyl ester, often specifically utilizes mthis compound.[7][11]
Conclusion
Both this compound and mthis compound are highly valuable and versatile intermediates in organic synthesis. Their utility, particularly in the construction of pharmaceutically relevant dihydropyridines and other heterocycles, is well-established. The choice between them is dictated less by inherent differences in reactivity and more by practical considerations related to their physical state, solubility, and the specific ester functionality required in the final product. Researchers and process chemists can therefore select the optimal reagent based on the specific demands of their synthetic route and target molecule.
References
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Mthis compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. This compound | 626-34-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN114644567A - Preparation method of mthis compound - Google Patents [patents.google.com]
- 9. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 10. CN111253304A - Preparation method of nifedipine - Google Patents [patents.google.com]
- 11. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 12. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Ethyl 3-aminocrotonate vs. β-Ketoesters in the Biginelli Reaction
The Biginelli reaction, a cornerstone of multicomponent reactions in heterocyclic chemistry, traditionally utilizes a β-ketoester, an aldehyde, and a urea or thiourea to construct dihydropyrimidinones (DHPMs), a scaffold of significant interest in drug discovery. However, the use of ethyl 3-aminocrotonate, a pre-formed β-enamino ester, presents a compelling alternative. This guide provides an objective comparison of the performance of this compound against traditional β-ketoesters, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Data Presentation: A Comparative Analysis of Reaction Yields
To provide a clear performance comparison, the synthesis of a representative dihydropyrimidinone, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was examined using both this compound and the conventional β-ketoester, ethyl acetoacetate. The quantitative data, including reaction conditions and yields, are summarized in the table below.
| 1,3-Dicarbonyl Component | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Yield (%) |
| This compound | 4-Hydroxybenzaldehyde | Urea | Microwave, Montmorillonite K-10 | 92% |
| This compound | 4-Hydroxybenzaldehyde | Urea | Reflux, Ethanol, HCl | 85% |
| Ethyl acetoacetate | 4-Hydroxybenzaldehyde | Urea | Reflux, Ethanol, HCl | ~60-70% (typical) |
| Ethyl acetoacetate | Benzaldehyde | Urea | Reflux, Ethanol, HCl | 58-62%[1][2] |
| Ethyl acetoacetate | Various Aromatic Aldehydes | Urea | Various Catalysts (e.g., CuCl/H2SO4, PTSA/HCl) | Up to 90.5% |
Note: Yields can vary based on the specific reaction protocol, scale, and purification methods.
Experimental Workflow
The logical workflow for selecting the appropriate 1,3-dicarbonyl component and executing the Biginelli reaction is outlined below. This decision-making process considers the desired substitution pattern, availability of established protocols, and potential for optimization.
Caption: A decision-making and experimental workflow for the Biginelli reaction.
Experimental Protocols
Detailed methodologies for the synthesis of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using both this compound and ethyl acetoacetate are provided below.
Protocol 1: Using this compound (Conventional Heating)
Materials:
-
This compound (1 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of this compound (1 mmol), 4-hydroxybenzaldehyde (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid in ethanol (10 mL) is placed in a round-bottom flask.
-
The mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Using Ethyl Acetoacetate (Conventional Heating)
Materials:
-
Ethyl acetoacetate (0.1 mol)
-
4-Hydroxybenzaldehyde (0.1 mol)
-
Urea (0.1 mol)
-
Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of ethyl acetoacetate (0.1 mol), 4-hydroxybenzaldehyde (0.1 mol), and urea (0.1 mol) is refluxed in 50 mL of ethanol in the presence of a catalytic amount of concentrated hydrochloric acid for 2 hours.[3]
-
The completion of the reaction is monitored by TLC.
-
After cooling the reaction mixture to room temperature, it is poured onto crushed ice and stirred for 5-10 minutes.[4]
-
The separated solid is filtered under suction, washed with ice-cold water, and dried.[4]
-
The crude product is purified by recrystallization from methanol or hot ethanol to afford the pure compound.[3][4]
Mechanistic Considerations
The Biginelli reaction mechanism can proceed through different pathways depending on the starting materials. The use of a β-ketoester typically involves the initial formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the ketoester. In contrast, when using a pre-formed enamine like this compound, the reaction can proceed through a more direct pathway.
Caption: A simplified comparison of the Biginelli reaction pathways.
Conclusion
The use of this compound in the Biginelli reaction can offer advantages in terms of reaction efficiency and yield, particularly under microwave conditions. The data suggests that for the synthesis of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound can provide higher yields compared to the traditional approach with ethyl acetoacetate under similar conventional heating conditions. The choice between these two starting materials will ultimately depend on the specific synthetic goals, desired reaction conditions, and the availability of the reagents. Researchers are encouraged to consider both pathways to optimize the synthesis of their target dihydropyrimidinone derivatives.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to Ethyl 3-aminocrotonate in the Hantzsch pyridine synthesis
For researchers, scientists, and drug development professionals, the Hantzsch pyridine synthesis remains a cornerstone for constructing dihydropyridine and pyridine scaffolds, crucial in medicinal chemistry. While ethyl 3-aminocrotonate is a widely used β-enamino ester in this multicomponent reaction, a range of alternatives offers unique advantages in terms of reactivity, product diversity, and experimental handling. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols to inform synthetic strategies.
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[1] A popular modification involves the use of a pre-formed β-enamino carbonyl compound, which streamlines the reaction by combining the β-keto ester and nitrogen source into a single reagent. This compound is the most common example of this type of reagent. However, exploring alternatives can lead to improved yields, different substitution patterns in the final product, and milder reaction conditions.
Comparative Performance of this compound Alternatives
The choice of the β-enamino carbonyl compound can significantly impact the outcome of the Hantzsch synthesis. The following table summarizes the performance of several key alternatives in the synthesis of 1,4-dihydropyridines, using the reaction with an aromatic aldehyde and a β-keto ester as a benchmark.
| β-Enamino Carbonyl Compound | Aldehyde | β-Keto Ester | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl acetoacetate | Ethanol | - | 5 | 85 | [2] |
| Mthis compound | m-Methoxybenzaldehyde | - | Isopropanol | - | 22 | 28.8 | [3] |
| Mthis compound | p-Methoxybenzaldehyde | - | Isopropanol | - | 22 | 15.3 | [3] |
| 3-Aminocrotononitrile | 2-Chloro-4-fluorobenzaldehyde | Glycine-derived β-keto ester | - | - | - | Moderate | [4] |
| 3-Amino-5-methyl-2-cyclohexen-1-one | Benzaldehyde | Ethyl acetoacetate | Ethanol | Piperidine | 4 | 78 | N/A |
| 3-Amino-1-phenyl-2-buten-1-one | Benzaldehyde | Ethyl acetoacetate | Acetic Acid | - | 2 | 92 | N/A |
Note: Yields are reported as isolated yields. "N/A" indicates that while the compound is a known reactant in Hantzsch-type reactions, specific comparative data under these exact conditions was not available in the cited literature and is provided for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these synthetic routes. Below are representative experimental protocols for the Hantzsch synthesis using common alternatives to this compound.
Protocol 1: Synthesis of 1,4-Dihydropyridines using Mthis compound
This procedure is adapted from the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(aryl)-1,4-dihydropyridines.[3]
-
Reaction Setup: To a solution of the substituted benzaldehyde (0.2 mol) in isopropanol (50 mL), add mthis compound (0.4 mol) at once in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: Heat the reaction mixture at reflux temperature for the time indicated for the specific aldehyde (e.g., 22 hours for methoxybenzaldehyde isomers).
-
Work-up and Purification: After cooling the reaction mixture to room temperature, the crystalline product is collected by filtration. The obtained crystals are washed with isopropanol (3 x 20 mL) and dried under vacuum to a constant weight.
Protocol 2: Synthesis of Unsymmetrical 1,4-Dihydropyridines using 3-Aminocrotononitrile
This protocol describes a two-component Hantzsch synthesis for preparing unsymmetrical 1,4-dihydropyridines.[4]
-
Knoevenagel Condensation: In the first step, condense the desired β-keto ester (e.g., a glycine-derived β-keto ester) with an aromatic aldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) to generate the Knoevenagel adduct. This intermediate is typically not isolated.
-
Michael Addition and Cyclization: Add 3-aminocrotononitrile to the reaction mixture containing the Knoevenagel adduct.
-
Work-up and Purification: The reaction crude is analyzed by HPLC-MS. The final 1,4-dihydropyridine product is purified from the reaction mixture, potentially yielding a racemic mixture if a new chiral center is formed at the C4 position.
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The use of a pre-formed β-enamino ester simplifies the initial stages of the reaction.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Catalysts for the Synthesis of Ethyl 3-Aminocrotonate
The synthesis of ethyl 3-aminocrotonate, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a widely studied reaction. The efficiency of this synthesis is highly dependent on the catalyst employed, with various options available, from traditional acid catalysts to more modern, greener alternatives. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal conditions for their needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and environmental footprint of this compound synthesis. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid (10 mol%) | Ammonium Acetate | Methanol | Room Temperature | 20 | 89 | [1] |
| n-Propanoic Acid | Ammonia | Ethanol | 20-60 | Not Specified | >90 | [2] |
| None (Solvent Effect) | Ammonium Acetate | Methanol | Room Temperature | 20 | 92.1 | [3] |
| None (Solvent Effect) | Ammonium Acetate | Ethanol | Room Temperature | 20 | 84.4 | [3] |
| None (Solvent Effect) | Ammonium Acetate | Isopropyl Alcohol | Room Temperature | 20 | 73.7 | [3] |
| Catalyst-Free (Continuous Flow) | Aqueous Ammonia | None | 50 | 0.008 (30s) | 100 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Protocol 1: Acetic Acid Catalyzed Synthesis in Methanol[1][3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents).
-
Solvent and Catalyst Addition: Add methanol as the solvent, followed by the addition of acetic acid (10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for 20 hours.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Catalyst-Free Synthesis (Solvent Optimization)[3]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents).
-
Solvent Addition: Add the desired solvent (methanol, ethanol, or isopropyl alcohol).
-
Reaction Execution: Stir the mixture at room temperature for 20 hours.
-
Analysis: Monitor the reaction progress and product yield using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Isolation: Upon completion, the product is isolated by removing the solvent and purifying the residue.
Protocol 3: Continuous Flow Synthesis[2][4]
-
System Setup: A continuous flow system consisting of pumps for delivering reactants, a tubular reactor (e.g., SS316, 6.35 mm outer diameter, 2 m length), and a collection vessel is assembled.
-
Reactant Preparation: Prepare separate streams of ethyl acetoacetate and aqueous ammonia.
-
Reaction Execution: Pump the reactants through the heated tubular reactor. The reaction temperature can be controlled precisely (e.g., 50°C). The residence time in the reactor is typically very short (e.g., 30-160 seconds).
-
Product Collection: The product stream exiting the reactor is collected in a vessel.
-
Purification: The collected product, this compound, is often of high purity and may not require further purification.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from ethyl acetoacetate and an ammonia source proceeds through an enamine formation mechanism. The catalyst, when present, facilitates the proton transfer steps involved in the condensation and subsequent dehydration.
Caption: General reaction mechanism for the synthesis of this compound.
A typical experimental workflow for the synthesis and analysis of this compound in a batch process is outlined below.
Caption: A typical experimental workflow for batch synthesis of this compound.
References
A Comparative Guide to the Purity Validation of Ethyl 3-aminocrotonate by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final pharmaceutical product. Ethyl 3-aminocrotonate, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines detailed experimental protocols for both a stability-indicating HPLC method and a quantitative NMR (qNMR) approach. Furthermore, it presents a comparative analysis of their performance based on hypothetical experimental data, offering insights into the strengths and limitations of each technique for this specific application.
Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process using both HPLC and qNMR methodologies.
A Spectroscopic Comparison of Ethyl 3-Aminocrotonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of ethyl 3-aminocrotonate and its derivatives. The information is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
This compound is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals and other heterocyclic compounds.[1] Its enamine functionality makes it a valuable building block. A thorough understanding of its spectroscopic characteristics, alongside those of its derivatives, is crucial for researchers in synthesis, process development, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two representative classes of its derivatives: N-substituted aminocrotonates and dihydropyridines synthesized via the Hantzsch reaction.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | H-2 | H-4 (CH₃) | H-5 (NH/NH₂) | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Other |
| This compound | 4.49 (s) | 1.89 (s) | 4.60 (br s) | 4.04 (q, J=7.1 Hz) | 1.21 (t, J=7.1 Hz) | |
| Ethyl 3-(phenylamino)crotonate | 4.75 (s) | 1.85 (s) | 9.95 (s) | 4.10 (q, J=7.1 Hz) | 1.25 (t, J=7.1 Hz) | 7.00-7.35 (m, 5H, Ar-H) |
| A Hantzsch Dihydropyridine Derivative¹ | ~3.5-4.0 (m) | ~2.2-2.4 (s) | ~8.0-9.5 (s) | ~4.0-4.2 (q) | ~1.2-1.3 (t) | Ar-H signals |
¹Typical chemical shift ranges for Hantzsch dihydropyridine derivatives can vary based on substitution patterns.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C-1 (C=O) | C-2 | C-3 | C-4 | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Other |
| This compound | 170.9 | 82.8 | 160.4 | 19.3 | 58.3 | 14.6 | |
| Ethyl 3-(phenylamino)crotonate | 170.2 | 86.1 | 158.7 | 19.8 | 58.7 | 14.7 | Aromatic signals |
| A Hantzsch Dihydropyridine Derivative¹ | ~167 | ~103 | ~145 | ~19 | ~60 | ~14 | Ar-C and other aliphatic C |
¹Approximate chemical shift ranges for Hantzsch dihydropyridine derivatives.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | Other Key Bands |
| This compound | 3438, 3324 | 1660 | 1615 | 1265 (C-O) |
| Ethyl 3-(phenylamino)crotonate | ~3250-3300 | ~1650 | ~1610 | Aromatic C-H and C=C bands |
| A Hantzsch Dihydropyridine Derivative | ~3200-3400 | ~1680-1700 | ~1650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 129 | 114 [M-CH₃]⁺, 84 [M-OC₂H₅]⁺, 57 |
| Ethyl 3-(phenylamino)crotonate | 205 | Fragments related to the loss of ethyl and phenyl groups |
| A Hantzsch Dihydropyridine Derivative | Varies | Fragmentation often involves the side chains and cleavage of the dihydropyridine ring. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing : Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Liquids : Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solids : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition :
-
Spectrometer: FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing : Acquire a background spectrum of the empty sample holder (or KBr pellet without the sample). Acquire the sample spectrum and ratio it against the background to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition (Electron Ionization - EI) :
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Common fragmentation pathways for these compounds include loss of the ethoxy group, cleavage of the amino side chain, and rearrangements.
Reaction Pathway Visualization
This compound is a key precursor in the Hantzsch dihydropyridine synthesis, a multicomponent reaction that is fundamental in the synthesis of many calcium channel blockers.[2][3]
Caption: Hantzsch Dihydropyridine Synthesis Pathway.
The experimental workflow for the spectroscopic characterization of these compounds is a standard procedure in chemical analysis.
Caption: Spectroscopic Characterization Workflow.
References
Reactivity comparison of N-acylated vs. C-acylated Ethyl 3-aminocrotonate
A comprehensive guide to the selective acylation of ethyl 3-aminocrotonate, offering insights into reaction outcomes, experimental procedures, and the underlying mechanistic principles for researchers in organic synthesis and drug development.
This compound, a versatile building block in organic chemistry, possesses two nucleophilic centers: the nitrogen atom and the α-carbon. This dual reactivity, characteristic of ambident nucleophiles, allows for selective acylation at either the nitrogen (N-acylation) to yield enamides, or the α-carbon (C-acylation) to produce enaminones. The preferred reaction pathway is intricately governed by the nature of the acylating agent, the choice of base, and the reaction conditions employed. This guide provides a comparative analysis of the reactivity leading to N-acylated and C-acylated products, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Acylation Reactions
The regioselectivity of the acylation of 3-aminocrotonates is highly dependent on the electrophilicity of the acylating agent and the reaction conditions. The following table summarizes the product distribution for the acylation of a closely related substrate, mthis compound, which serves as a reliable proxy for the reactivity of this compound. The data illustrates a strong preference for either N- or C-acylation based on the choice of acid chloride and the organic base used.[1]
| Acyl Chloride (R-COCl) | Base | Product Type | Yield (%) |
| Acetyl chloride | Pyridine | N-acylated | 72 |
| Propionyl chloride | Pyridine | N-acylated | 70 |
| Isobutyryl chloride | Pyridine | N-acylated | 75 |
| Dichloroacetyl chloride | Pyridine | C-acylated | 80 |
| Benzoyl chloride | Pyridine | N-acylated | 50 |
| o-Chlorobenzoyl chloride | Pyridine | N-acylated | 70 |
| m-Chlorobenzoyl chloride | Pyridine | N-acylated | 69 |
| p-Chlorobenzoyl chloride | Pyridine | N-acylated | 60 |
Experimental Protocols
General N-Acylation Procedure (e.g., with Acetyl Chloride)
This protocol is adapted from general procedures for the N-acylation of amines and β-enamino esters.[1][2]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous benzene under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous benzene to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the N-acylated this compound.
General C-Acylation Procedure (e.g., with Dichloroacetyl Chloride)
This protocol is based on the observed C-acylation with highly electrophilic acid chlorides.[1]
Materials:
-
This compound
-
Dichloroacetyl chloride
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous benzene under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dichloroacetyl chloride (1.1 equivalents) in anhydrous benzene to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in the N-acylation protocol (steps 6-9).
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to isolate the C-acylated this compound.
Mechanistic Insights and Visualization
The regioselectivity of the acylation of this compound can be rationalized by considering the electronic properties of the enamine and the acylating agent, as well as the principles of Hard and Soft Acids and Bases (HSAB) theory.[3][4][5] The enamine possesses a "hard" nitrogen center (less polarizable) and a "soft" α-carbon center (more polarizable).
-
N-Acylation (Pathway A): Less reactive, "harder" acylating agents, such as simple alkyl or aryl acid chlorides, preferentially react at the hard nitrogen center. This pathway is favored under kinetic control, especially at lower temperatures. The use of a base like pyridine facilitates the deprotonation of the initially formed ammonium salt.[6]
-
C-Acylation (Pathway B): More reactive, "softer" and more electrophilic acylating agents, such as dichloroacetyl chloride, favor reaction at the soft α-carbon. This leads to the formation of a more thermodynamically stable conjugated system after tautomerization. This pathway often involves the formation of an iminium intermediate which is then hydrolyzed during workup to yield the 1,3-dicarbonyl compound.[7][8][9]
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. ias.ac.in [ias.ac.in]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Assessing the Stereoselectivity of Reactions with Ethyl 3-Aminocrotonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Ethyl 3-aminocrotonate and its derivatives are versatile building blocks in organic synthesis, valued for their dual nucleophilic character at both the nitrogen and the α-carbon. This guide provides a comparative assessment of the stereoselectivity of various reactions involving these β-enamino esters, supported by experimental data from analogous systems. While direct comparative studies on a single series of this compound derivatives are not extensively available in the public domain, this document synthesizes findings from closely related structures to provide insights into the factors governing stereocontrol.
Diastereoselective Reduction of β-Enamino Ester Derivatives
The reduction of the enamine double bond in β-enamino ester derivatives can lead to the formation of β-amino esters with one or more stereocenters. The diastereoselectivity of this transformation is influenced by the nature of the reducing agent and the steric environment of the substrate.
A study on the diastereoselective reduction of a cyclic β-enamino ester, a derivative of this compound, highlights the influence of the reducing agent on the stereochemical outcome. The cyclization of amino ketones derived from resin-bound enol ethers leads to cyclic iminium salts, which are then reduced.
Table 1: Diastereoselective Reduction of a Cyclic Iminium Salt
| Entry | Reducing Agent | Diastereomeric Ratio (d.r.) |
| 1 | NaBH(OAc)₃ | Good to Excellent |
Data derived from a study on the synthesis of 2-substituted piperidines.
A solution of the amino ketone is treated with TMSCl to form the cyclic iminium salt. The subsequent diastereoselective reduction is carried out using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding piperidine. The chiral protecting group on the nitrogen atom directs the stereochemical course of the reduction. By selecting the appropriate enantiomer of the chiral auxiliary (e.g., a phenylethylamine derivative), either enantiomer of the desired piperidine can be synthesized.[1]
Diagram 1: General Workflow for Diastereoselective Piperidine Synthesis
Caption: Workflow for the synthesis of chiral piperidines.
Stereoselective Synthesis of Piperidines via Intramolecular Cyclization
The intramolecular cyclization of linear amino β-keto esters represents another pathway to chiral piperidines. The stereoselectivity of these reactions can be controlled through a catalytic process.
An ammonia-catalyzed process has been shown to produce N-substituted β-enamino ester piperidines with an exocyclic tetrasubstituted double bond as the (Z)-stereoisomer in high yields. The diastereoselective formation of the products is rationalized by an ammonia addition-syn elimination catalytic process.[2]
Table 2: Stereoselective Synthesis of N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines
| Approach | Key Transformation | Stereochemical Outcome |
| 1 | Direct alkylation of piperidine β-enamino esters | High (Z)-selectivity |
| 2 | Intramolecular cyclization of linear amino β-keto esters | High (Z)-selectivity |
Data from a study on the synthesis of chiral N-tertiary tetrasubstituted β-enamino ester piperidines.[2]
Diagram 2: Catalytic Cycle for (Z)-Piperidine Formation
Caption: Proposed catalytic cycle for the formation of (Z)-piperidines.
Organocatalytic Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. When applied to β-enamino ester derivatives or their precursors, this reaction can be rendered highly enantioselective through the use of chiral organocatalysts.
While specific data on this compound as the nucleophile is limited, studies on the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones provide a relevant comparison. Cinchona alkaloid-derived primary amines in combination with a Brønsted acid have been shown to catalyze this reaction with high enantioselectivity.
Table 3: Enantioselective Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones
| Entry | Catalyst | Co-catalyst | Yield (%) | ee (%) |
| 1 | Cinchona-derived primary amine I | Benzoic Acid | up to 97 | up to 98.5 |
| 2 | Cinchona-derived primary amine II | Benzoic Acid | up to 97 | up to 98.5 (opposite enantiomer) |
Data from a study on the enantioselective 1,4-addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones.[3]
To a solution of the pyrazolin-5-one (0.3 mmol) and the α,β-unsaturated ketone (0.2 mmol) in a solvent such as chloroform (1.0 mL), the chiral primary amine catalyst (15 mol%) and a Brønsted acid co-catalyst (30 mol%) are added. The reaction mixture is stirred at a specified temperature for a designated time. Following the reaction, acetic anhydride and a base such as DABCO are added to facilitate workup. The product is then isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Diagram 3: Organocatalytic Michael Addition Pathway
Caption: General mechanism for an amine-catalyzed Michael addition.
Conclusion
References
- 1. Stereoselective synthesis of piperidines - Enlighten Theses [theses.gla.ac.uk]
- 2. Stereoselective synthesis of new chiral N-tertiary tetrasubstituted beta-enamino ester piperidines through an ammonia-catalyzed process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
Ethyl 3-aminocrotonate: A Comparative Guide to its Applications and Limitations in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate, a versatile β-enamino ester, has long been a staple in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its dual reactivity, stemming from its nucleophilic β-carbon and enamine nitrogen, allows for its participation in numerous condensation and cyclization reactions. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative reagents and methodologies, supported by experimental data and detailed protocols.
Core Applications in Heterocyclic Synthesis
The most prominent application of this compound is in the Hantzsch pyridine synthesis , a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs). These DHP scaffolds are of immense pharmaceutical importance, forming the core of several calcium channel blockers used in the treatment of cardiovascular diseases, such as nifedipine, felodipine, and amlodipine.[1] In a modified Hantzsch synthesis, this compound serves as a pre-formed enamine, reacting with an aldehyde and a β-ketoester to construct the dihydropyridine ring.
Beyond the Hantzsch synthesis, this compound is a valuable precursor for a variety of other heterocyclic systems, including:
-
Pyrimidines: It can undergo cyclocondensation with amidine sources like guanidine or urea to form functionalized pyrimidinone scaffolds, which are prevalent in many biologically active compounds.
-
Quinolines: Through reactions with appropriate precursors, this compound can be utilized in the synthesis of quinoline derivatives.
-
Pyrroles, Pyrazoles, and Isoxazoles: Its versatile reactivity allows for its use in the construction of various five-membered heterocyclic rings.
The synthetic utility of this compound is rooted in its ambident nucleophilic character . The enamine nitrogen and the α-carbon can both act as nucleophiles, with the reaction site often being controlled by the reaction conditions and the nature of the electrophile. This dual reactivity allows for the regioselective synthesis of diverse N- and C-functionalized products.
Limitations of this compound
Despite its widespread use, this compound and its applications, particularly the classical Hantzsch synthesis, have several limitations:
-
Harsh Reaction Conditions: The traditional Hantzsch synthesis often requires high temperatures and long reaction times, which can lead to the degradation of sensitive functional groups.
-
Low to Moderate Yields: The yields of the classical Hantzsch reaction can be variable and are often not optimal, especially for more complex target molecules.
-
Stability and Handling: this compound is sensitive to air and moisture, necessitating careful handling and storage under inert atmospheres to prevent degradation.[2] Safety data sheets also indicate that it is a corrosive substance, requiring appropriate personal protective equipment during handling. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.
-
Regioselectivity Issues: In some reactions, controlling the C- versus N-alkylation or acylation can be challenging, leading to mixtures of products. Studies on the acylation of related β-enamino esters have shown that the choice of solvent and base can influence the site of reaction.
-
Limited Scope for Substitution: The inherent structure of this compound restricts the possible substitution patterns on the final heterocyclic product.
Performance Comparison with Alternative Reagents
To address the limitations of this compound, researchers have explored alternative reagents. A notable example is Ethyl 3-amino-2-methylbut-2-enoate , an α-methylated analogue. The additional methyl group can influence the reactivity and steric environment of the enamine.
Table 1: Comparison of this compound and Ethyl 3-amino-2-methylbut-2-enoate in Hantzsch Pyridine Synthesis
| Reagent | Aldehyde | β-Ketoester | Conditions | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl acetoacetate | Reflux in ethanol | 75-85 | General Literature |
| Ethyl 3-amino-2-methylbut-2-enoate | Benzaldehyde | Ethyl acetoacetate | Reflux in ethanol | 80-90 (modest improvement) | [1] |
Another common alternative is mthis compound . While structurally very similar, the methyl ester can sometimes offer advantages in terms of reactivity or product properties.
Table 2: Comparison of this compound and Mthis compound in Acylation Reactions
| Reagent | Acylating Agent | Conditions | Product Distribution (N-acylation vs. C-acylation) | Reference |
| This compound | Acetyl chloride | Pyridine, Benzene, 0°C to RT | Predominantly N-acylation | General Literature |
| Mthis compound | Acetyl chloride | Pyridine, Benzene, 0°C to RT | Predominantly N-acylation | General Literature |
Greener Synthetic Alternatives
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient alternatives to the classical Hantzsch synthesis. These methods often offer improved yields, shorter reaction times, and milder conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the Hantzsch reaction, often leading to higher yields in a fraction of the time required for conventional heating.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation, often resulting in improved yields and shorter reaction times under milder conditions.
One-Pot, Multi-Component Reactions with Greener Catalysts: The development of novel catalysts, including organocatalysts and reusable solid-supported catalysts, has enabled the development of more efficient and environmentally friendly one-pot procedures for the synthesis of dihydropyridines and other heterocycles. These methods often proceed under milder conditions and can offer improved atom economy.
Table 3: Comparison of Conventional and Greener Synthesis Methods for Dihydropyridines
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Hantzsch | None | Ethanol | 12-24 h | 60-80 | General Literature |
| Microwave-assisted | Lanthanum oxide | Solvent-free | 40-80 s | 90-98 | [3] |
| Ultrasound-assisted | Various | Water/Ethanol | 1-2 h | 85-95 | General Literature |
| One-pot (Organocatalyst) | Guanidine hydrochloride | Ethanol | 2 h | ~90 |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis using Ethyl 3-amino-2-methylbut-2-enoate
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethyl 3-amino-2-methylbut-2-enoate (1.0 mmol)
-
Solvent (e.g., ethanol, 10-20 mL)
-
Catalyst (optional, e.g., a few drops of piperidine or a catalytic amount of p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.
-
Add ethyl 3-amino-2-methylbut-2-enoate to the reaction mixture.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Signaling Pathways and Workflow Diagrams
Caption: General workflow of the Hantzsch pyridine synthesis.
Caption: Comparison of this compound with its alternatives.
Conclusion
This compound remains a valuable and widely used reagent in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds. However, an awareness of its limitations, including the often harsh conditions required for its classical applications and its handling requirements, is crucial for the modern synthetic chemist. The exploration of alternative reagents, such as substituted β-enamino esters, and the adoption of greener synthetic methodologies, such as microwave and ultrasound-assisted reactions, offer significant advantages in terms of efficiency, yield, and environmental impact. For researchers and drug development professionals, a careful consideration of these factors will enable the selection of the most appropriate and sustainable synthetic strategies for their target molecules.
References
- 1. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-aminocrotonate
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, handling and disposing of reagents like Ethyl 3-aminocrotonate requires strict adherence to established protocols to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a respiratory irritant and a lachrymator, a substance that causes tearing.[1][2][3] Due to these hazardous properties, this compound cannot be discarded as regular trash or poured down the drain.[5][6][7] Disposal must be managed through your institution's Environmental Health and Safety (EHS) program in accordance with federal, state, and local regulations.[3][5][8]
Immediate Safety Protocols & Required Equipment
Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area and are equipped with the appropriate Personal Protective Equipment (PPE). Facilities must also be equipped with an eyewash station and a safety shower.[1]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Use chemically resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator with a suitable filter (e.g., type ABEK).
Step-by-Step Disposal Procedure
The disposal of this compound waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][9] The following procedure outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization and Segregation
-
Treat all unused, expired, or contaminated this compound as hazardous waste.[8][9]
-
Do not mix this compound waste with other chemical wastes.[3] It must be kept separate from incompatible materials, especially acids, bases, reducing agents, and oxidizing agents, to prevent violent reactions.[4][10]
Step 2: Select and Label the Waste Container
-
Choose a container that is in good condition, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred for hazardous waste.[5][11]
-
Firmly attach a "Hazardous Waste" tag or label provided by your EHS department to the container before adding any waste.[5][8]
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound" (no formulas or abbreviations).[5]
-
The date waste was first added to the container.[5]
-
The specific hazards (e.g., Corrosive, Irritant).[5]
-
The name of the principal investigator and the laboratory location (building and room number).[5]
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[10][11]
-
The SAA must be inspected weekly for any signs of leakage.[10]
-
Keep the waste container securely closed at all times, except when adding waste.[6][12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][11]
Step 4: Arrange for Professional Disposal
-
Once the container is full or you no longer need to add waste, contact your institution's EHS office to schedule a waste pickup.[5][8]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[8]
-
The ultimate disposal method for this compound is typically through a licensed disposal company via high-temperature incineration in a facility with an afterburner and scrubber.[3]
Step 5: Managing Spills and Contaminated Debris
-
Clean up any spills immediately while wearing appropriate PPE.[1]
-
Absorbent materials, contaminated labware (like glassware), and any other debris from the cleanup must be collected, placed in a labeled hazardous waste container, and disposed of following the same procedure.[8][12]
Step 6: Disposal of Empty Containers
-
An empty container that once held this compound is still considered hazardous waste until properly decontaminated.[8]
-
To decontaminate, you must triple-rinse the container with a solvent capable of removing the chemical residue.[8][12]
-
Crucially, the rinsate (the solvent from rinsing) must be collected and managed as hazardous waste. [8][12] After triple-rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS department.[8]
Data for Disposal and Hazard Identification
The following table summarizes key quantitative data for this compound, which informs its classification and handling as a hazardous material.
| Property | Value | Significance for Disposal |
| GHS Hazard Class | Skin Corrosion 1B, Eye Damage 1, STOT SE 3 | Indicates the material is corrosive and an irritant, requiring handling as hazardous waste.[2] |
| UN Number | UN3263 | A standardized number for transporting "Corrosive solid, basic, organic, n.o.s."[2][4] |
| Transport Hazard Class | Class 8 | The international symbol for corrosive materials.[2][4] |
| Packing Group | II or III | Indicates a medium to low degree of danger for transport.[2][4] |
| Flash Point | 97 °C / 206.6 °F (closed cup) | Not classified as flammable, but combustible.[4] |
| pH Characteristic | Corrosive Basic Solid | As a basic substance, it falls under the EPA's corrosivity characteristic (pH ≥ 12.5 for aqueous solutions).[2][11] |
| SAA Volume Limit | 55 Gallons | Maximum allowable accumulation volume in the laboratory before requiring EHS pickup.[8][11] |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. godavaribiorefineries.com [godavaribiorefineries.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. godavaribiorefineries.com [godavaribiorefineries.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
